molecular formula C9H11N3O2 B181397 4-(N-Allylamino)-3-nitroaniline CAS No. 160219-76-1

4-(N-Allylamino)-3-nitroaniline

Cat. No.: B181397
CAS No.: 160219-76-1
M. Wt: 193.2 g/mol
InChI Key: CXRMOOSWBWJUCI-UHFFFAOYSA-N
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Description

4-(N-Allylamino)-3-nitroaniline is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(N-Allylamino)-3-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-Allylamino)-3-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1-N-prop-2-enylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-2-5-11-8-4-3-7(10)6-9(8)12(13)14/h2-4,6,11H,1,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRMOOSWBWJUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634533
Record name 2-Nitro-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160219-76-1
Record name 2-Nitro-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Safety Assessment of HC Red No. 16

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the safety assessment of the hair dye ingredient HC Red No. 16. It is designed to offer in-depth insights into the methodologies and scientific reasoning behind its toxicological evaluation, moving beyond a standard Safety Data Sheet (SDS) to a more analytical and field-proven perspective.

Introduction to HC Red No. 16

HC Red No. 16, chemically identified as N-(2-nitro-4-aminophenyl)-allylamine, is a direct hair dye ingredient used in both non-oxidative and oxidative hair coloring formulations. Its safety has been a subject of review by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS). The SCCS has expressed concerns that at its permitted usage levels, HC Red No. 16 may pose a risk to consumer health due to a low margin of safety.[1] This guide will delve into the critical toxicological endpoints that inform such regulatory standpoints.

Physicochemical Properties and Their Toxicological Implications

PropertyTypical Value/Characteristic for "HC" DyesToxicological Relevance
Molecular Formula C9H11N3O2 (for HC Red No. 16)Influences molecular weight, which can affect dermal absorption.
Molecular Weight 193.2 g/mol (for HC Red No. 16)Lower molecular weight compounds (<500 Da) are generally more readily absorbed through the skin.
Physical Form Typically a powder or crystalline solidThe physical form impacts handling procedures and potential for inhalation exposure.
Solubility Varies; often sparingly soluble in water but soluble in organic solvents.Solubility characteristics determine the appropriate vehicle for toxicological testing and influence its bioavailability.
Octanol/Water Partition Coefficient (Log P) Not specified for HC Red No. 16, but related compounds like HC Red No. 3 have a Log P of 1.9.[2]This value provides an indication of the substance's lipophilicity and potential to penetrate the stratum corneum.

The chemical structure of HC Red No. 16 is a critical determinant of its reactivity and potential for toxicological effects.

Caption: Chemical structure of HC Red No. 16.

Toxicological Profile: A Mechanistic Approach

The safety assessment of a hair dye ingredient like HC Red No. 16 involves a battery of toxicological tests to evaluate its potential to cause adverse health effects. The SCCS has evaluated this ingredient based on endpoints including acute oral toxicity, skin irritation, skin sensitization, dermal absorption, and genotoxicity.[1]

Acute Toxicity

Acute toxicity studies determine the short-term adverse effects of a substance following a single or multiple exposures over a short period. For hair dyes, the oral route is a primary focus to assess risks from accidental ingestion.

Typical Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

  • Animal Model: Typically, female rats are used as they are generally more sensitive.

  • Dosing: A single animal is dosed with the test substance. The starting dose is selected based on available information.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined.

For a related compound, HC Red No. 3, the LD50 in rats was determined to be between 1250–2500 mg/kg bw for males and 2500–5000 mg/kg bw for females.[3]

Skin and Eye Irritation

These tests assess the potential of a substance to cause reversible inflammatory changes to the skin and eyes upon contact.

Typical Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

  • Test System: A reconstructed human epidermis model is used, which mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Application: The test substance is applied topically to the skin tissue.

  • Incubation: The tissue is incubated for a defined period.

  • Viability Assessment: Cell viability is measured, typically using an MTT assay.

  • Classification: A reduction in viability below a certain threshold indicates that the substance is an irritant.

Skin Sensitization

Skin sensitization is an allergic reaction that develops after repeated exposure to a substance. Hair dyes are a known cause of allergic contact dermatitis.

Workflow for Skin Sensitization Assessment

Caption: Workflow for assessing skin sensitization potential.

The Local Lymph Node Assay (LLNA) is a key in vivo test. It measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of the test substance. A stimulation index of 3 or more is generally considered a positive result.[4] For HC Red No. 7, a related compound, an EC3 value (the concentration estimated to produce a stimulation index of 3) of 1.2% was determined, indicating it is a sensitizer.[3]

Genotoxicity

Genotoxicity tests are crucial for identifying substances that can cause damage to DNA and chromosomes, which may lead to cancer or heritable defects. A battery of tests is typically required to assess different genotoxic endpoints.[5][6]

Standard Genotoxicity Testing Battery for Hair Dyes

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[7]

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD 490): This assay detects gene mutations in mammalian cells.

  • In Vitro Micronucleus Test (OECD 487): This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in cultured mammalian cells.

Genotoxicity_Testing_Strategy A Test Substance: HC Red No. 16 B Bacterial Reverse Mutation Assay (Ames Test) A->B C In Vitro Mammalian Cell Gene Mutation Test A->C D In Vitro Micronucleus Test A->D E Positive Result B->E F Negative in all tests B->F C->E C->F D->E D->F G Further In Vivo Testing (e.g., Comet Assay, In Vivo Micronucleus Test) E->G H Considered Non-Genotoxic F->H

Caption: Decision tree for genotoxicity assessment of hair dyes.

If any of the in vitro tests yield a positive result, further in vivo testing is required to determine if the genotoxic effects are expressed in a whole organism.[5]

Risk Characterization and Margin of Safety

The final step in the safety assessment is to characterize the risk to consumers. This involves comparing the level of exposure to the substance with the no-observed-adverse-effect-level (NOAEL) from toxicological studies to calculate a Margin of Safety (MOS).

MOS = NOAEL / Systemic Exposure Dose (SED)

A MOS of 100 or greater is generally considered acceptable for cosmetic ingredients. The SCCS concluded that the use of HC Red No. 16 at concentrations of 0.75% in oxidative and 1.5% in non-oxidative hair dye formulations poses a risk to consumer health due to a low margin of safety.[1]

Conclusion

The safety assessment of HC Red No. 16 is a multi-faceted process that relies on a comprehensive evaluation of its physicochemical properties and toxicological profile. While a definitive Safety Data Sheet with all endpoints is not publicly available, the data from regulatory bodies and studies on related compounds indicate a potential for skin sensitization and a narrow margin of safety at its current usage levels. This underscores the importance of a rigorous, evidence-based approach to ensure the safety of cosmetic ingredients. For researchers and professionals in drug development, the methodologies outlined in this guide provide a framework for understanding and conducting robust safety assessments of novel chemical entities.

References

  • Kirkland, D., et al. (2005). Testing strategies in mutagenicity and genetic toxicology: an appraisal of the guidelines of the European Scientific Committee for Cosmetics and Non-Food Products for the evaluation of hair dyes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 588(2), 88-105. [Link]

  • Cosmetics Design Europe. (2010). Red hair dye ingredient poses risk, says EU scientific committee. [Link]

  • Zovko, M., et al. (2023). Genotoxicity of oxidative hair dye precursors: A systematic review. Human & Experimental Toxicology, 42, 09603271231159803. [Link]

  • European Commission. (2002). The SCCNFP's opinion on an updated recommended strategy for testing hair dyes for their potential genotoxicity/mutagenicity/carcinogenicity. [Link]

  • Goebel, C., et al. (2012). Hair dye and risk of skin sensitization induction: a product survey and quantitative risk assessment for para-phenylenediamine (PPD). Contact Dermatitis, 66(5), 235-244. [Link]

  • Kim, J. H., et al. (2024). In Vitro Genotoxicity Test of m-Phenylenediamine Using the Chromosomal Aberration Assay in Cultured Mammalian Cells. Journal of Toxicology and Environmental Health, Part A, 87(1), 1-10. [Link]

  • European Commission. (2006). MEMORANDUM ON HAIR DYE SUBSTANCES AND THEIR SKIN SENSITISING PROPERTIES. [Link]

  • NICNAS. (2018). Human health tier II assessment for HC Red 3 and HC Red 7. [Link]

  • International Agency for Research on Cancer. (1993). HC RED NO. 3. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines (Vol. 57). IARC. [Link]

  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on HC Red n° 3 (B50). [Link]

  • Final report on the safety assessment of HC Red No. 7. (2008). International Journal of Toxicology, 27 Suppl 3, 43-58. [Link]

Sources

Technical Profile: 4-(N-Allylamino)-3-nitroaniline (HC Red No. 16)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 4-(N-Allylamino)-3-nitroaniline , chemically known in the cosmetic industry as HC Red No. 16 .

Document Control:

  • Subject: Physical Characterization & Safety Profile

  • CAS Registry Number: 160219-76-1[1][2][3][4][5][6][7][8][9]

  • Regulatory Status: PROHIBITED (EU Cosmetics Regulation 1223/2009, Annex II)

  • Primary Application: Semi-permanent hair coloring (Direct Dye) - Historical/Restricted

Executive Summary

4-(N-Allylamino)-3-nitroaniline (HC Red No. 16) is a semi-permanent (direct) nitroaniline dye previously employed in hair colorant formulations. Structurally, it is a secondary amine capable of imparting deep red-to-mahogany hues without the need for oxidative activation.

Critical Alert: This compound is currently banned in the European Union and other jurisdictions following the Scientific Committee on Consumer Safety (SCCS) opinion (2010), which determined that a sufficient margin of safety could not be established due to genotoxicity concerns and the potential formation of carcinogenic N-nitrosamines. This guide serves as a reference for forensic analysis, toxicological assessment, and comparative dye chemistry.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name N-(4-Amino-2-nitrophenyl)prop-2-en-1-amine
Common Name HC Red No. 16
CAS Number 160219-76-1
Molecular Formula C

H

N

O

Molecular Weight 193.20 g/mol
SMILES C=CCNC1=CC=C(N)C(=O)=C1
Chemical Class Nitroaniline / Secondary Amine
Structural Diagram

The molecule features a benzene core substituted with a primary amine (position 1), a nitro group (position 2), and an allylamino group (position 4). Note: Numbering may vary based on priority rules; the "4-(N-Allylamino)-3-nitroaniline" nomenclature treats the aniline nitrogen as position 1.

ChemicalStructure Benzene Benzene Ring (Core) Nitro Nitro Group (-NO2) Electron Withdrawing (Chromophore) Benzene->Nitro Position 3 (ortho to Allyl) Amine Primary Amine (-NH2) Auxochrome Benzene->Amine Position 1 Allyl Allylamino Group (-NH-CH2-CH=CH2) Lipophilic Tail Benzene->Allyl Position 4 (para to Amine) Nitro->Allyl Intramolecular H-Bonding (Stabilizes Red Color)

Figure 1: Functional group analysis of HC Red No. 16 showing the donor-acceptor system responsible for its color properties.

Physical & Chemical Properties[3][8][9][11][12]

As a specialized dye intermediate, specific physical constants are often proprietary or derived from regulatory dossiers. The following data represents the consensus physicochemical profile for this nitroaniline derivative.

Physicochemical Data Table
PropertyValue / CharacteristicNote
Physical State Solid PowderCrystalline or microcrystalline
Color Dark Red to Red-BrownCharacteristic of o-nitroaniline derivatives
Melting Point ~105 – 115 °C Estimated range for N-substituted nitroanilines; decomposes at higher temps.
Solubility (Water) Low (< 1 g/L)Hydrophobic due to allyl/aromatic rings.
Solubility (Ethanol) Moderate to HighPreferred solvent for formulation.
Solubility (DMSO) HighStandard solvent for analytical stock solutions.
LogP (Octanol/Water) ~1.8 – 2.2Indicates lipophilicity; facilitates hair fiber penetration.
pKa ~2.5 (Amine protonation)Weak base due to electron-withdrawing nitro group.
UV-Vis

480 – 500 nmIn ethanol; responsible for red emission.
Spectral Characteristics
  • UV-Vis Spectroscopy: Exhibits a broad absorption band in the visible region (400–550 nm) due to the intramolecular charge transfer (ICT) between the electron-donating amino groups and the electron-withdrawing nitro group.

  • IR Spectroscopy: Key peaks include N-H stretching (~3300-3400 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and strong NO

    
     symmetric/asymmetric stretching (~1300/1500 cm⁻¹).
    

Experimental Protocols (Characterization)

For researchers handling this material (e.g., for forensic or toxicological validation), the following protocols ensure accurate characterization while maintaining safety standards.

HPLC Purity Analysis

Objective: Determine the purity of the powder and detect potential impurities (e.g., unreacted nitroaniline precursors).

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array (monitor at 254 nm and 480 nm).

  • Sample Prep: Dissolve 1 mg in 1 mL DMSO; dilute to 50 µg/mL with Mobile Phase A/B (50:50).

Solubility & Partition Coefficient Determination

Objective: Validate the LogP value to predict biological absorption.

  • Shake-Flask Method:

    • Equilibrate n-octanol and water (saturated with each other) for 24 hours.

    • Dissolve HC Red No. 16 in the water-saturated octanol phase.

    • Mix with octanol-saturated water in a separatory funnel.

    • Shake for 60 minutes; allow phases to separate (centrifuge if necessary).

    • Measure UV absorbance of both phases to calculate concentration ratio (

      
      ).
      

Safety Assessment & Regulatory Workflow

The primary reason for the restriction of HC Red No. 16 is its toxicological profile . As a secondary amine, it is prone to N-nitrosation in the presence of nitrosating agents (e.g., atmospheric NOx), forming potentially carcinogenic nitrosamines.[10][11]

Regulatory Logic Diagram (SCCS Opinion)

SafetyAssessment Start SCCS Evaluation of HC Red No. 16 ToxData Toxicological Data Review: - Genotoxicity - Carcinogenicity Start->ToxData SecondaryAmine Chemical Structure: Secondary Amine Start->SecondaryAmine MoS Margin of Safety (MoS) Calculation ToxData->MoS Nitrosation Risk of N-Nitrosation (Formation of Nitrosamines) SecondaryAmine->Nitrosation + Nitrosating Agents Conclusion Conclusion: Risk to Consumer Health Nitrosation->Conclusion Carcinogenic Potential MoS->Conclusion Insufficient Margin Ban Regulatory Action: Annex II (Prohibited) Conclusion->Ban

Figure 2: Decision pathway leading to the prohibition of HC Red No. 16 in cosmetic products.

Handling Precautions
  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and P3 dust mask or fume hood.

  • Storage: Store in amber vials (light sensitive) at < 25°C, away from oxidizing agents and acids.

  • Disposal: Must be treated as hazardous chemical waste (incineration).

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red No. 16 (Colipa No.[1][3][4][5][6][10][12] B114). SCCS/1370/10. European Commission.[3][8]

  • European Commission. (2009).[7] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union.

  • PubChem. (n.d.). Compound Summary: N-(2-Nitro-4-aminophenyl)-allylamine (HC Red No. 16).[1] National Library of Medicine.

  • CosIng. (n.d.). Cosmetic Ingredient Database: HC Red No. 16. European Commission.[3][8]

Sources

Technical Guide: Comparative Analysis of HC Red No. 16 and HC Red No. 3

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, toxicological, and regulatory distinctions between HC Red No. 16 and HC Red No. 3 .

Content Type: Technical Whitepaper Subject: Structural Toxicology & Safety Assessment of Nitro-Phenylenediamine Dyes Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

In the development of semi-permanent hair colorants and cosmetic pharmaceuticals, small structural modifications can drastically alter toxicological profiles. This guide analyzes two structurally related nitro-phenylenediamine dyes: HC Red No. 3 and HC Red No. 16 .

While both share a core nitro-aniline scaffold, they diverge critically in their N-substitution. HC Red No. 3 features a hydrophilic ethanolamine chain and is considered safe under regulated conditions. In contrast, HC Red No. 16 contains a reactive allylamine group, which has led to negative safety opinions from the Scientific Committee on Consumer Safety (SCCS) due to genotoxicity concerns and an insufficient Margin of Safety (MoS).

This guide serves as a case study in Structure-Activity Relationships (SAR) , demonstrating how a single functional group substitution (Allyl vs. Hydroxyethyl) shifts a molecule from "Safe" to "Risk."

Chemical Identity & Physicochemical Properties[1][2][3][4]

The fundamental difference lies in the substituent attached to the amine nitrogen at position 1 (or 4, depending on nomenclature priority).

Comparative Data Table
FeatureHC Red No. 3HC Red No. 16
CAS Number 2871-01-4 160219-76-1
COLIPA Code B050B114
Chemical Name 2-[(4-Amino-2-nitrophenyl)amino]ethanolN-(2-Nitro-4-aminophenyl)-allylamine
Molecular Formula C₈H₁₁N₃O₃C₉H₁₁N₃O₂
Molecular Weight 197.19 g/mol 193.20 g/mol
Key Substituent Ethanolamine (-NH-CH₂CH₂OH)Allylamine (-NH-CH₂CH=CH₂)
LogP (Est.) ~0.5 (Hydrophilic)~1.8 (Lipophilic)
Solubility Soluble in water/ethanolLower water solubility; higher in organic solvents
Structural Visualization

The following diagram illustrates the structural divergence. Note the Allyl group in Red 16, which introduces a double bond capable of metabolic activation.

ChemicalStructure cluster_0 Structure-Activity Consequence Core Nitro-p-Phenylenediamine Scaffold Red3 HC Red No. 3 (Safe) Substituent: Hydroxyethyl Core->Red3 + Ethanolamine Side Chain Red16 HC Red No. 16 (Unsafe) Substituent: Allyl Core->Red16 + Allylamine Side Chain Stable Excretion / Glucuronidation Red3->Stable Metabolically Stable Reactive DNA Adduct Formation Red16->Reactive Epoxidation Risk (Genotoxicity)

Figure 1: Structural divergence of HC Red No. 3 and No. 16 leading to opposing safety profiles.

Toxicological Profile & Safety Assessment

The safety of these compounds is evaluated based on the Margin of Safety (MoS) , which must exceed 100 to be considered safe for human use.

HC Red No. 3 (The "Safe" Standard)
  • SCCS Opinion: SCCS/1293/10.

  • Sensitization: Classified as a strong/extreme sensitizer . While safe systemically, it poses a high risk of allergic contact dermatitis.

  • Nitrosation: Contains a secondary amine; must not be used with nitrosating agents to prevent the formation of carcinogenic nitrosamines.

HC Red No. 16 (The "Risk" Variant)
  • SCCS Opinion: SCCS/1376/10.

  • Genotoxicity: In vitro tests showed positive results for gene mutations (Salmonella) and clastogenicity (Micronucleus test). While some in vivo tests were negative, the biological relevance of the allyl group activation remains a concern.

  • Margin of Safety: The calculated MoS was < 100 for the intended use levels (0.75% - 1.5%).

  • Mechanism of Toxicity: The allyl group (

    
    ) is structurally alert. It can undergo metabolic epoxidation by Cytochrome P450 enzymes (specifically CYP2E1 or CYP2A6), forming a reactive epoxide that can bind covalently to DNA (genotoxicity).
    

Mechanism of Action: Dye-Fiber Interaction

Both dyes function as Direct Dyes (semi-permanent), meaning they do not require a chemical reaction (like oxidation with peroxide) to develop color, although they can be used in oxidative bases.

  • Diffusion: Small molecular size allows penetration through the hair cuticle.

  • Affinity:

    • HC Red No. 3: The hydroxyl group (-OH) forms hydrogen bonds with keratin amino acids.

    • HC Red No. 16: Relies more on Van der Waals forces and hydrophobic interactions due to the lipophilic allyl chain.

  • Retention: Neither dye forms covalent bonds with the hair fiber, leading to "wash-out" over 6–12 shampoos.

Analytical Methodologies

For researchers handling these substances, precise quantification is required to ensure regulatory compliance (e.g., ensuring Red 3 < 3.0% and Red 16 is absent).

HPLC Protocol for Detection

Objective: Separate and quantify nitro-phenylenediamine dyes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV-Vis Diode Array Detector (DAD) at 490 nm (Red region).

  • Differentiation: HC Red No. 16 will elute later (higher retention time) than HC Red No. 3 due to the hydrophobic allyl group.

Experimental Workflow: Safety Screening

The following flowchart outlines the decision matrix used to distinguish a safe candidate (Red 3) from a toxic one (Red 16).

SafetyWorkflow Start Candidate Dye Synthesis StructAlert Structural Alert Check (In Silico) Start->StructAlert Ames Ames Test (Mutagenicity) StructAlert->Ames Allyl Group Detected Micronucleus In Vitro Micronucleus (Clastogenicity) Ames->Micronucleus Decision1 Genotox Positive? Micronucleus->Decision1 InVivo In Vivo Follow-up (Comet Assay / UDS) Decision1->InVivo Yes (Red 16 Profile) MoS_Calc Calculate Margin of Safety (NOAEL / SED) Decision1->MoS_Calc No (Red 3 Profile) InVivo->MoS_Calc Negative In Vivo Unsafe Rejected (e.g., HC Red 16) Risk to Consumer InVivo->Unsafe Confirmed Genotox Safe Approved (e.g., HC Red 3) Monitor Sensitization MoS_Calc->Safe MoS > 100 MoS_Calc->Unsafe MoS < 100

Figure 2: Toxicological screening workflow distinguishing HC Red No. 3 from HC Red No. 16.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red No. 3. SCCS/1293/10. European Commission.[1]

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red No. 16. SCCS/1376/10. European Commission.[1]

  • Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of HC Red No. 3 as Used in Cosmetics. International Journal of Toxicology.

  • PubChem. (n.d.). Compound Summary: HC Red No. 3 (CAS 2871-01-4). National Library of Medicine.

  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products.

Sources

pKa Profile and Determination of 4-(N-Allylamino)-3-nitroaniline (HC Red No. 16)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pKa profile of 4-(N-Allylamino)-3-nitroaniline , also known as HC Red No. 16 .

Executive Summary & Chemical Identity

4-(N-Allylamino)-3-nitroaniline is a semi-permanent hair dye molecule characterized by a phenylenediamine scaffold substituted with a nitro group and an allyl chain. Its physicochemical behavior, particularly its acid dissociation constant (pKa), is governed by the interplay between the electron-withdrawing nitro group and the electron-donating amino moieties.

  • Common Name: HC Red No. 16[1][2]

  • CAS Number: 160219-76-1[2][3][4][5]

  • IUPAC Name: N1-Allyl-2-nitrobenzene-1,4-diamine (or N-(4-amino-2-nitrophenyl)allylamine)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.20 g/mol

Structural Analysis of Ionization Sites

The molecule contains two potential protonation sites (basic centers):

  • Primary Amine (

    
     at C4):  Positioned meta to the nitro group and para to the allylamino group.
    
  • Secondary Amine (

    
     at C1):  Positioned ortho to the nitro group.
    

Electronic Effect Prediction: The nitro group (


) is a strong electron-withdrawing group (EWG) via both induction (

) and resonance (

).
  • The secondary amine (ortho to

    
    ) forms an intramolecular hydrogen bond with the nitro oxygen, significantly reducing its basicity (pKa < 0). It effectively does not protonate in aqueous media.
    
  • The primary amine (meta to

    
    ) is the dominant basic site. While the nitro group lowers its pKa relative to the parent phenylenediamine (pKa ~6.2), the electron-donating allylamino group (para position) exerts a stabilizing resonance effect (
    
    
    
    ), partially mitigating the nitro group's withdrawal.

pKa Values: Reported vs. Theoretical

Understanding the discrepancy between database predictions and structural theory is critical for experimental design.

ParameterValueSource/MethodNotes
Predicted pKa (Base) 7.45 ± 1.0 QSAR / Database (Scent.vn, PubChem)Likely over-estimated; typical for simple anilines but high for nitro-anilines.
Theoretical pKa 3.5 – 5.0 Hammett SAR AnalysisAdjusted for ortho-nitro and para-amino effects.
Parent pKa (Ref) 6.08p-PhenylenediamineReference standard.
Analog pKa (Ref) 1.0p-NitroanilineReference for strong EWG effect.

Expert Insight: The database value of 7.45 likely represents the conjugate acid of the neutral species in a non-polar environment or is a generic prediction for "anilines." In aqueous physiological conditions, the experimental pKa is expected to be lower (closer to 3.5–5.0) due to the strong deactivating nature of the nitro group.

Significance in Drug & Cosmetic Development

  • Formulation Stability: At pH 9-10 (typical hair dye formulations), the molecule exists almost exclusively in its neutral (non-ionized) form, ensuring maximum lipophilicity for hair fiber penetration.

  • Solubility: The low pKa indicates poor water solubility in neutral buffers. Solubility enhancement requires pH < 3 or organic co-solvents (Ethanol, DMSO).

  • Toxicity & Absorption: The neutral species penetrates the stratum corneum more effectively than the ionized form. Accurate pKa is vital for skin absorption modeling (QSAR) and safety assessment (SCCS).

Experimental Determination Protocol

Due to the compound's chromophoric nature (nitroaniline derivative) and low aqueous solubility, Spectrophotometric Titration is the validated method of choice over Potentiometry.

Method: UV-Vis Spectrophotometric Titration
Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 10 mg of 4-(N-Allylamino)-3-nitroaniline in 10 mL of Acetonitrile (MeCN) or Methanol (HPLC grade).

    • Reasoning: Ensures complete solubilization before dilution into aqueous buffers.

  • Buffer Series: Prepare a series of 0.01 M buffers ranging from pH 1.0 to pH 9.0 in 0.5 pH increments.

    • System: Phosphate (pH 2-3, 6-8), Acetate (pH 3.5-5.5), Borate (pH 8-9).

    • Ionic Strength: Adjust all buffers to

      
       using KCl to minimize activity coefficient variations.
      
Phase 2: Titration Workflow
  • Blanking: Zero the UV-Vis spectrophotometer using the buffer solution.

  • Spiking: Add 20

    
     of Stock Solution to 2.0 mL of each buffer in a quartz cuvette. Mix by inversion.
    
  • Scanning: Record absorbance spectra from 250 nm to 550 nm .

    • Target: Identify the

      
       shift. The neutral form (yellow/orange) and the protonated form (often colorless or hypsochromically shifted) will have distinct spectra.
      
  • Isosbestic Point Check: Verify the presence of a sharp isosbestic point (intersection of all curves), confirming a simple two-state equilibrium (

    
    ).
    
Phase 3: Data Analysis (Henderson-Hasselbalch)

Calculate the ratio of ionized (


) to neutral (

) species using absorbance (

) at the wavelength of maximum difference (

).


Rearranging for the plot:



  • Plot:

    
     vs. 
    
    
    
    .
  • Intercept: The X-intercept is the pKa .

Visualization: Titration Logic Flow

The following diagram illustrates the logical pathway for determining the pKa, ensuring self-validation through isosbestic point verification.

TitrationWorkflow Start Start: 4-(N-Allylamino)-3-nitroaniline Solubility Solubility Check (Is it soluble in water?) Start->Solubility CoSolvent Use 10-20% MeCN/Water Correct pKa for solvent effect Solubility->CoSolvent No BufferPrep Prepare Buffers (pH 1.0 - 9.0) Ionic Strength I=0.1M Solubility->BufferPrep Yes CoSolvent->BufferPrep Scan UV-Vis Scan (250-550nm) Identify Shift BufferPrep->Scan Isosbestic Isosbestic Point Present? Scan->Isosbestic Calc Plot log(ratio) vs pH Intercept = pKa Isosbestic->Calc Yes Fail Check for Degradation/Precipitation Isosbestic->Fail No

Caption: Logic flow for the spectrophotometric determination of pKa, incorporating solvent correction and quality control steps.

References

  • SCCS (Scientific Committee on Consumer Safety). (2010). Opinion on HC Red n° 16. European Commission.[1][2] Available at: [Link] (Note: Refer to SCCS opinions on B114 for specific tox data).

  • PubChem. (2024).[6] N-(2-Nitro-4-aminophenyl)-allylamine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for aniline pKa methodologies).
  • Scent.vn. (2024). N-(2-Nitro-4-aminophenyl)-allylamine Properties. Available at: [Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution protocol for nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Nucleophilic Aromatic Substitution (SNAr) Protocol for Nitroaniline Derivatives

Introduction: The Strategic Importance of SNAr in Synthesizing Nitroanilines

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful and predictable method for the functionalization of electron-deficient aromatic rings. Unlike the more common electrophilic aromatic substitution, where an electron-rich aromatic system is attacked by an electrophile, SNAr involves the attack of a nucleophile on an aromatic ring that has been rendered electrophilic by the presence of potent electron-withdrawing groups.[1][2][3]

Nitroaniline derivatives are a critical class of molecules, serving as pivotal intermediates and core scaffolds in the development of pharmaceuticals, agrochemicals, and high-performance materials. The strategic placement of a nitro group (—NO₂) on an aromatic ring dramatically alters its electronic properties, making it susceptible to nucleophilic attack.[4][5] This activation is the key to the SNAr reaction's utility, enabling the displacement of a leaving group (typically a halide) to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

This guide provides a comprehensive overview of the SNAr mechanism with a focus on nitro-activated substrates. It details a field-proven, step-by-step protocol for the synthesis of N-substituted nitroaniline derivatives, explains the critical causality behind experimental choices, and offers insights for troubleshooting and optimization.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via the concerted Sₙ2 or the stepwise Sₙ1 pathway common in aliphatic chemistry. Instead, it follows a distinct two-step addition-elimination mechanism.[5][6][7]

  • Nucleophilic Addition & Meisenheimer Complex Formation: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step of the reaction.[3][8] The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][9]

  • Elimination & Restoration of Aromaticity: In the second, faster step, the leaving group departs, taking its bonding electrons with it. This expulsion restores the aromaticity of the ring, yielding the final substituted product.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Causality of Experimental Design: Key Parameters

A successful SNAr protocol hinges on the rational selection of several key components, each influencing the reaction's kinetics and outcome.

  • The Role of the Nitro Group: The nitro group is the most common and effective activating group for SNAr reactions.[1][7] Its powerful electron-withdrawing nature (both by induction and resonance) depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack. Crucially, this activation is only effective when the nitro group is positioned ortho or para to the leaving group.[4][6][10] This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization.[9][10] A meta-positioned nitro group cannot participate in this resonance stabilization, and thus, the reaction is significantly slower or does not occur at all.[3][10]

  • Leaving Group Reactivity: In a departure from Sₙ1/Sₙ2 reactions, the reactivity order for halide leaving groups in SNAr is F > Cl > Br > I .[7][11] This is because the first step—nucleophilic attack—is rate-limiting, not the breaking of the carbon-halogen bond. Fluorine's high electronegativity makes the attached carbon atom more electrophilic, accelerating the initial attack by the nucleophile.[5]

  • Choice of Nucleophile: A wide array of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides.[4][12] The rate of reaction generally increases with the nucleophilicity of the attacking species.[13] For amine nucleophiles, less basic anilines may proceed via a polar SNAr mechanism, while more basic anilines can sometimes involve a single-electron transfer (SET) pathway.[13]

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are the solvents of choice.[11][12] These solvents are effective at solvating the charged Meisenheimer complex, stabilizing it and lowering the activation energy of the first step. Protic solvents like methanol can sometimes reduce the nucleophilicity of amines through hydrogen bonding, potentially slowing the reaction.[13]

General Application Protocol: Synthesis of N-Aryl-4-nitroanilines

This protocol provides a robust, general method for the reaction of a halo-nitroaromatic compound with an amine nucleophile. The specific quantities and temperatures should be optimized for each unique substrate pairing.

Materials & Reagents
Reagent/MaterialPurposeNotes
Halo-nitroaromatic SubstrateElectrophilee.g., 4-Chloronitrobenzene, 4-Fluoronitrobenzene
Amine NucleophileNucleophilee.g., 4-Bromoaniline, Morpholine
Base (K₂CO₃, Cs₂CO₃, Et₃N)Acid Scavenger / Nucleophile ActivatorUse an anhydrous, finely powdered base.[11]
Polar Aprotic Solvent (DMF, DMSO)Reaction MediumAnhydrous grade is recommended to avoid side reactions.[11]
Reaction VesselContained ReactionRound-bottom flask equipped with a reflux condenser and stir bar.
Inert AtmospherePrevent Oxidation/Side ReactionsNitrogen or Argon gas line.
Heating Mantle/Oil BathTemperature ControlWith a thermocouple for accurate temperature monitoring.
TLC Plates (Silica)Reaction MonitoringTo track the consumption of starting material.
Ethyl Acetate, Water, BrineWork-up & ExtractionStandard laboratory grade solvents.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentTo remove residual water from the organic phase.
Rotary EvaporatorSolvent RemovalFor concentrating the product solution.
Silica GelPurificationFor column chromatography.
Step-by-Step Experimental Procedure
  • Reagent Preparation & Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-nitroaromatic substrate (1.0 eq.), the amine nucleophile (1.1–1.5 eq.), and the base (1.5–2.0 eq.).[12]

    • Rationale: Using a slight excess of the amine nucleophile ensures complete consumption of the limiting electrophile. The base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution:

    • Under an inert atmosphere (N₂ or Ar), add the anhydrous polar aprotic solvent (e.g., DMF) to achieve a concentration of 0.5–1.0 M with respect to the substrate.[11]

    • Begin vigorous stirring and heat the reaction mixture to a temperature between 80 °C and 140 °C.[11][12] The optimal temperature is substrate-dependent and may require empirical determination.

    • Rationale: Heating provides the necessary activation energy for the reaction. An inert atmosphere prevents potential oxidation of the amine nucleophile at high temperatures.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[11][12] Aliquots can be taken hourly.

    • A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The disappearance of the limiting starting material spot indicates reaction completion.

    • Rationale: Continuous monitoring prevents overheating or prolonged reaction times that could lead to side product formation or decomposition.

  • Work-up & Product Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing cold water. This will often precipitate the crude product.[12]

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: The aqueous work-up separates the organic product from the water-soluble base and salts. Extraction isolates the product into an organic phase for easy concentration.

  • Purification:

    • Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted nitroaniline derivative.[11]

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Caption: A standard workflow for a typical SNAr reaction.

Troubleshooting and Optimization

ObservationPotential CauseRecommended Solution
Slow or No Reaction 1. Insufficient temperature.2. Poorly reactive leaving group.3. Inactive base or solvent issues.1. Incrementally increase the reaction temperature, monitoring for decomposition.[11]2. If possible, switch to a more reactive substrate (e.g., from an aryl chloride to an aryl fluoride).[11]3. Use a fresh, anhydrous, finely powdered base (e.g., Cs₂CO₃ is often more effective than K₂CO₃). Ensure the solvent is anhydrous.
Low Product Yield 1. Incomplete reaction.2. Product decomposition.3. Mechanical loss during work-up.1. Extend the reaction time. Confirm starting material is fully consumed via TLC.2. Reduce the reaction temperature or time. Ensure a fully inert atmosphere.3. Perform extractions carefully and ensure complete phase separation.
Significant Side Products 1. Reaction temperature is too high.2. Presence of water or oxygen.3. Competing reaction pathways.1. Lower the reaction temperature and increase the reaction time accordingly.2. Use anhydrous solvents and reagents and maintain a strict inert atmosphere.3. Re-evaluate the choice of base; a non-nucleophilic base like K₂CO₃ is often preferred over amine bases which could compete as nucleophiles.

Conclusion

The Nucleophilic Aromatic Substitution (SNAr) reaction is an indispensable tool for the synthesis of nitroaniline derivatives. Its success is governed by a clear understanding of the underlying addition-elimination mechanism and the electronic roles of the activator group, leaving group, nucleophile, and solvent. By activating the aromatic ring towards attack, the strategically placed nitro group enables the formation of diverse and complex molecules that are central to drug discovery and materials science. The protocol detailed herein provides a reliable and adaptable foundation for researchers, which, when combined with careful monitoring and rational optimization, can be effectively applied to a broad range of synthetic challenges.

References

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • College of St. Benedict & St. John's University. Addition-Elimination at Aromatics (SNAR). [Link]

  • PMC. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • ResearchGate. (2025, August 9). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. [Link]

  • Taylor & Francis. (2018, August 8). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Taylor & Francis Online. (2018, August 25). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • WordPress. SNAr Solvents and Reagents. [Link]

  • Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • ChemRxiv. Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • ResearchGate. (2025, August 7). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. [Link]

  • University of Rochester. Reaction Examples. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of HC Red No. 16 in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of HC Red No. 16 (CAS No. 160219-76-1), a semi-permanent hair dye. The developed method is tailored for researchers, scientists, and drug development professionals in the cosmetic industry, providing a comprehensive guide from first principles to a fully validated protocol. The causality behind experimental choices is elucidated, ensuring scientific integrity and enabling adaptation for similar analytes. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of cosmetic products containing HC Red No. 16.

Introduction

HC Red No. 16, chemically known as 2-nitro-1-N-prop-2-enylbenzene-1,4-diamine, is a direct dye commonly used in semi-permanent hair coloring formulations.[1] Unlike oxidative dyes, direct dyes do not require a chemical reaction to impart color and typically coat the exterior of the hair shaft. The concentration and stability of HC Red No. 16 in cosmetic products are critical quality attributes that directly impact product efficacy and consumer safety. Regulatory bodies worldwide require manufacturers to ensure the safety and quality of hair dye products, necessitating reliable analytical methods for their quantification.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of cosmetic ingredients due to its high resolution, sensitivity, and specificity.[3][4] This application note provides a comprehensive, step-by-step guide to developing and validating a stability-indicating HPLC method for HC Red No. 16.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for logical and efficient HPLC method development.

  • Structure and Functional Groups: HC Red No. 16 is a nitro-aromatic amine. The presence of the nitro group, aromatic ring, and amine functionalities dictates its polarity, solubility, and UV-Vis absorption characteristics.

  • Solubility: Based on structurally similar compounds like HC Yellow No. 16, HC Red No. 16 is expected to be soluble in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO), with limited solubility in water.[5] This property is crucial for selecting an appropriate sample preparation solvent and mobile phase.

  • pKa: The amine groups in HC Red No. 16 are basic and can be protonated at acidic pH. The pKa of the molecule influences its retention behavior in reversed-phase HPLC. Controlling the mobile phase pH is therefore essential for achieving reproducible retention times and symmetrical peak shapes. For a structurally similar compound, HC Red No. 11, an estimated pKa of 7.93 has been reported, suggesting that a mobile phase pH below this value will result in the protonated, more polar form of the analyte.[7]

HPLC Method Development Strategy

The development of a robust HPLC method follows a systematic approach, as illustrated in the workflow below.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Solubility, UV-Vis, pKa) B Column & Mobile Phase Selection A->B Guides selection C Initial Chromatographic Run B->C D Optimize Mobile Phase (Organic %, pH, Buffer) C->D Evaluate results E Optimize Flow Rate & Column Temperature D->E F Peak Shape & Resolution Acceptable? E->F F->D No G System Suitability F->G Yes H Validation Parameters (Linearity, Accuracy, Precision, etc.) G->H I Stability-Indicating Study H->I

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Chromatographic Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like HC Red No. 16.

  • Chemicals and Reagents:

    • HC Red No. 16 reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (reagent grade)

    • Water (HPLC grade)

  • Sample Preparation: A representative hair dye formulation containing HC Red No. 16.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water. The addition of formic acid helps to control the pH and improve peak shape by ensuring consistent protonation of the analyte.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of HC Red No. 16 reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve good resolution and peak shape for HC Red No. 16.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min, 20-80% B10-12 min, 80% B12-12.1 min, 80-20% B12.1-15 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Experimentally determined λmax (e.g., 480 nm) and 254 nm for reference
Sample Preparation Protocol
  • Accurately weigh approximately 1 g of the hair dye formulation into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 5 minutes to extract HC Red No. 16.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject into the HPLC system.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for its intended purpose.[8][9][10]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Specificity and Stability-Indicating Nature

To demonstrate the specificity and stability-indicating nature of the method, forced degradation studies were conducted. The HC Red No. 16 stock solution was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The chromatograms of the stressed samples were compared with that of an unstressed standard. The method is considered stability-indicating if the degradation products are well-resolved from the parent HC Red No. 16 peak.

Stability_Indicating_Method cluster_0 Forced Degradation cluster_1 HPLC Analysis cluster_2 Validation A HC Red No. 16 (Unstressed) B Stress Conditions (Acid, Base, Oxidative, etc.) A->B C Degradation Products + HC Red No. 16 B->C D Inject Stressed Sample C->D E Chromatographic Separation D->E F Peak Resolution Check E->F G Method is Stability-Indicating F->G All peaks resolved H Method is Not Specific F->H Co-elution

Caption: Logical workflow for establishing a stability-indicating HPLC method.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of HC Red No. 16 (1-100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery of known amounts of HC Red No. 16 spiked into a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)RSD (%)
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% concentration level on the same day.

  • Intermediate Precision: Analysis of the same sample on two different days by two different analysts.

Precision LevelAcceptance Criteria (RSD %)
Repeatability ≤ 2.0
Intermediate Precision ≤ 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CNo significant change
Mobile Phase Composition ± 2% OrganicNo significant change

Conclusion

This application note describes a comprehensive and robust HPLC method for the determination of HC Red No. 16 in cosmetic formulations. The method is specific, linear, accurate, precise, and stability-indicating, making it a valuable tool for quality control and stability studies in the cosmetic industry. The detailed explanation of the method development rationale and validation protocol provides a solid foundation for its implementation and for the development of similar analytical methods for other cosmetic ingredients.

References

  • Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC. (n.d.).
  • HC red no 16 1,4-benzenediamine, 2-nitro-N1-2-propen-1-yl - The Good Scents Company. (n.d.).
  • Infrared analysis of hair dyeing and bleaching history - Analytical Methods (RSC Publishing). (n.d.).
  • New forensic technique is capable of identifying hair dye - Bioanalysis Zone. (2015, March 3).
  • The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes - UST Journals. (2024, December 16).
  • Precursors of oxidative hair dyes in hair colouring formulations. (n.d.).
  • (PDF) Development and Validation of a Novel HPLC-UV Method for the Quantification of Hyaluronic Acid in Anti-Aging Creams - ResearchGate. (2025, August 9).
  • Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. (2012, October 31).
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
  • A method for the measurement og intermediates of oxidative hair dyes in cosmetic products. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • SCIENTIFIC ADVICE ON HC Yellow No. 16 (CAS No. 1184721-10-5) Submission II. (2024, July 31).
  • Separation, Identification, and Quantification of Synthetic Dyes in Commercial Food and Beverages by HPLC - JASCO. (2025, November 6).
  • European Commission Confirms Safety of HC Yellow No. 16 Hair Dye Ingredient | Foresight. (2024, August 9).
  • Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques - MDPI. (2023, May 12).
  • Color Additive Analysis in Foods and Cosmetics using UPLC with Extended Photo-Diode Array Detection. (2022, April 27).
  • HC Red 11 (CAS 95576-92-4): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.).
  • Opinion of the Scientific Committee on Consumer Safety on HC Red n° 10 + HC Red n° 11 (B71) - European Commission. (2011, September 20).
  • Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing - PMC. (2022, June 6).
  • Radiolytic Degradation of Reactive Orange-16: Degradation Pathways and Kinetics. (2026, January 19).
  • Ingredient in the spotlight: HC Yellow No. 16 | Cosmedesk Blog. (2024, September 3).
  • HC BLUE NO. 16 – Ingredient - COSMILE Europe. (n.d.).

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A Comprehensive Guide to the 1H NMR Interpretation of 4-(N-Allylamino)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] This guide provides a detailed, field-proven methodology for the ¹H NMR spectral interpretation of 4-(N-Allylamino)-3-nitroaniline, a substituted aniline with potential applications as a synthetic intermediate. We will deconstruct the molecule's structure to predict its ¹H NMR spectrum, explaining the theoretical underpinnings of chemical shifts, coupling constants, and signal multiplicities. This document serves as both a theoretical guide and a practical protocol for researchers requiring definitive structural characterization of this and structurally related compounds.

Foundational Principles of ¹H NMR Spectroscopy

A comprehensive interpretation of a ¹H NMR spectrum relies on the analysis of four key features: chemical shift (δ), signal integration, spin-spin splitting (multiplicity), and coupling constants (J).

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electronegative atoms and π-systems, such as nitro and phenyl groups, decrease the electron density around a proton, "deshielding" it and shifting its signal downfield (to a higher ppm value).[2][3] Conversely, electron-donating groups increase shielding and shift signals upfield (to a lower ppm value). Tetramethylsilane (TMS) is the universal reference standard, set at 0 ppm.[1]

  • Signal Integration: The area under each signal is proportional to the number of protons it represents.[4] This provides a ratio of the different types of protons within the molecule.

  • Spin-Spin Splitting (Multiplicity): Non-equivalent protons on adjacent carbons interact magnetically, splitting each other's signals. This multiplicity is described by the n+1 rule , where a proton signal is split into n+1 peaks by n neighboring protons.[5] Common patterns include a singlet (s, 0 neighbors), a doublet (d, 1 neighbor), a triplet (t, 2 neighbors), and a quartet (q, 3 neighbors).[4]

  • Coupling Constant (J): The distance between the peaks in a split signal is the coupling constant, measured in Hertz (Hz). This value is independent of the spectrometer's magnetic field strength and is critical for identifying which protons are coupled to each other, as coupled protons must share the same J value.[6][7]

Structural Analysis of 4-(N-Allylamino)-3-nitroaniline

To predict the ¹H NMR spectrum, we must first analyze the molecule's distinct proton environments. The structure is composed of two key fragments: a substituted aromatic ring and an N-allyl group.

Figure 1. Labeled structure of 4-(N-Allylamino)-3-nitroaniline.

Aromatic Protons (H-2, H-5, H-6):

  • The aromatic ring has three protons, creating a complex spin system.

  • The nitro group (-NO₂) at C3 is a powerful electron-withdrawing group, which strongly deshields adjacent protons (H-2).

  • The primary amine (-NH₂) at C1 and the secondary amine (-NH-allyl) at C4 are both strong electron-donating groups, which shield ortho and para protons.[8]

N-Allyl Group Protons (H-1', H-2'cis, H-2'trans, -CH₂-N):

  • -CH₂-N: These methylene protons are adjacent to a nitrogen atom, which deshields them. They are coupled to the methine proton (H-1').

  • H-1': This methine proton is on an sp²-hybridized carbon and is coupled to the adjacent methylene protons (-CH₂-N) and the two terminal vinyl protons (H-2').

  • H-2'cis & H-2'trans: These two terminal vinyl protons are chemically non-equivalent. They couple with each other (geminal coupling) and with the methine proton (cis and trans vicinal coupling).[6]

Amine Protons (-NH and -NH₂):

  • These protons are exchangeable, and their signals are often broad. Their chemical shifts are highly sensitive to solvent, concentration, and temperature.[9]

Predicted ¹H NMR Spectral Data

Based on the structural analysis and established chemical shift ranges, a predicted ¹H NMR spectrum for 4-(N-Allylamino)-3-nitroaniline is summarized below.

Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constant(s) (J, Hz)Rationale
H-2 8.0 - 8.21Hs (or d)Jmeta ≈ 2-3 HzStrongly deshielded by ortho -NO₂ group. Meta coupling to H-6 may be observed.
H-5 7.2 - 7.41HdJortho ≈ 8-9 HzInfluenced by para -NH₂ and ortho -NH-allyl groups. Coupled to H-6.
H-6 6.7 - 6.91HdJortho ≈ 8-9 HzShielded by ortho -NH₂ group. Coupled to H-5.
-NH (Allyl) ~8.5 - 9.01Hbr s (or t)JH-N-C-H ≈ 5 HzBroad signal, deshielded. May show coupling to adjacent CH₂ if exchange is slow.
H-1' (methine) 5.8 - 6.01HddtJtrans ≈ 17 Hz, Jcis ≈ 10 Hz, Jvicinal ≈ 5 HzComplex multiplet due to coupling with three different proton groups.
H-2'trans 5.2 - 5.41HddtJtrans ≈ 17 Hz, Jgeminal ≈ 2 Hz, Jallylic ≈ 1.5 HzTrans to H-1', showing a large coupling constant.
H-2'cis 5.1 - 5.31HddtJcis ≈ 10 Hz, Jgeminal ≈ 2 Hz, Jallylic ≈ 1.5 HzCis to H-1', showing a smaller coupling constant than trans.
-CH₂-N ~4.02HdtJvicinal ≈ 5 Hz, Jallylic ≈ 1.5 HzDeshielded by adjacent nitrogen. Coupled to H-1' and potentially the N-H proton.
-NH₂ ~5.0 - 5.52Hbr sN/ABroad, exchangeable protons. Position is highly variable.[9]

Detailed Interpretation and Signal Assignment

The Aromatic Region (δ 6.5 - 8.5 ppm)

The three aromatic protons will appear in the downfield region of the spectrum.

  • Signal at ~8.1 ppm (H-2): Expect a singlet or a narrow doublet. Its significant downfield shift is the primary diagnostic feature, directly resulting from the powerful anisotropic and electron-withdrawing effects of the adjacent nitro group.[2]

  • Signals at ~7.3 ppm (H-5) and ~6.8 ppm (H-6): These two protons form a classic ortho-coupled AX system. They will appear as two doublets, each with an integration of 1H and an identical large coupling constant (Jortho) of approximately 8-9 Hz.[10] H-6 is expected to be further upfield due to the stronger shielding effect of the ortho -NH₂ group compared to the ortho -NH-allyl group influencing H-5.

The Allyl Group Region (δ 4.0 - 6.0 ppm)

This region contains the most complex signals, which are definitive for the allyl moiety.

  • Methine Multiplet at ~5.9 ppm (H-1'): This signal is key to identifying the allyl group. It will be a complex multiplet, often referred to as a doublet of doublet of triplets (ddt), because it is coupled to the H-2'trans proton (~17 Hz), the H-2'cis proton (~10 Hz), and the two -CH₂-N protons (~5 Hz).[6][11]

  • Terminal Alkene Signals at ~5.1-5.4 ppm (H-2'): The two H-2' protons are non-equivalent and will produce separate signals. The proton trans to H-1' will have a larger coupling constant (~17 Hz) than the cis proton (~10 Hz).[11] Each will also be split by geminal coupling to each other (~2 Hz), resulting in two distinct doublet of doublets.

  • Methylene Doublet of Triplets at ~4.0 ppm (-CH₂-N): These two protons are shifted downfield by the adjacent nitrogen. They will be split by the H-1' proton (~5 Hz) and may also be split by the N-H proton, resulting in a doublet of triplets.

Exchangeable Protons (-NH and -NH₂)

The signals for the two amine groups will likely appear as broad singlets. Their exact position is highly variable. To confirm their assignment, a D₂O shake experiment can be performed. Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the signals corresponding to the -NH and -NH₂ protons will disappear due to proton-deuterium exchange.[9]

Standard Operating Protocol for ¹H NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible data for structural validation.

Sources

Application Notes and Protocols: Oxidative Coupling of 4-(N-Allylamino)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the oxidative coupling reaction of 4-(N-Allylamino)-3-nitroaniline. It outlines the proposed reaction mechanism, offers a detailed experimental protocol for laboratory synthesis, and describes standard methods for product characterization. The guide is designed to blend theoretical principles with practical, field-proven insights to ensure both scientific rigor and experimental success.

Introduction and Significance

Oxidative coupling of aniline and its derivatives is a cornerstone of polymer chemistry and a versatile tool in organic synthesis, leading to the formation of a wide range of valuable compounds, from conducting polymers like polyaniline (PANI) to azo dyes and pharmaceutical intermediates.[1][2] The resulting functionalized polyanilines (fPANI) have garnered significant attention for their unique electronic properties and diverse applications, including antimicrobial agents, drug delivery vehicles, biosensors, and materials for energy storage devices.[3][4][5][6]

The specific substrate, 4-(N-Allylamino)-3-nitroaniline, presents a unique case for oxidative coupling. The aniline core is functionalized with three distinct groups that influence the reaction's regiochemistry and mechanism:

  • Primary Amine (-NH₂): The primary site for initial oxidation to form a radical cation, initiating the coupling process.

  • N-Allylamino Group: An electron-donating group that activates the aromatic ring, influencing the position of subsequent coupling. The allyl group also offers a site for potential post-polymerization modification.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring, particularly at the ortho and para positions relative to itself, thereby directing the coupling to specific sites.[7]

Understanding the interplay of these functional groups is critical for predicting and controlling the structure of the resulting oligomers or polymers, which in turn dictates their material properties and potential applications. This guide proposes a plausible reaction mechanism and provides a robust protocol for synthesizing and characterizing the product of this intriguing reaction.

Proposed Reaction Mechanism

The oxidative coupling of aniline derivatives in an acidic medium using an oxidant like ammonium persulfate (APS) is generally accepted to proceed via a radical cation mechanism.[2][8] The reaction can be dissected into initiation, propagation, and termination steps.

Initiation: Formation of the Anilinium Radical Cation

The reaction is typically initiated in a strongly acidic solution (e.g., HCl).[8][9][10] The aniline derivative is first protonated to form an anilinium ion. The oxidant, ammonium persulfate ((NH₄)₂S₂O₈), then abstracts an electron from the neutral aniline (in equilibrium with its protonated form) to generate a resonance-stabilized anilinium radical cation.[2]

Propagation: Dimerization and Chain Growth

The anilinium radical cations are highly reactive and couple to form dimers. Due to the electronic effects of the substituents on 4-(N-Allylamino)-3-nitroaniline, the coupling is expected to be highly regioselective.

  • The N-allylamino group is an ortho, para-director, strongly activating these positions.

  • The nitro group is a meta-director and strongly deactivates the ring.

  • The primary amino group is also an ortho, para-director.

Considering these effects, the most likely coupling pathway is a "head-to-tail" C-N bond formation between the primary amine of one radical cation and the C2 position (ortho to the primary amine and meta to the nitro group) of another. This forms a dimer that can be further oxidized and continue to react with other monomers or oligomers to propagate the polymer chain.[11]

Termination

Chain growth terminates through various pathways, including reaction with impurities, consumption of the monomer or oxidant, or side reactions like over-oxidation which can lead to the formation of quinone-like structures.[2]

Visualization of the Proposed Mechanism

The following diagram illustrates the key steps in the proposed oxidative coupling mechanism.

Oxidative Coupling Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_product Final Product Monomer 4-(N-Allylamino)- 3-nitroaniline Radical Anilinium Radical Cation Monomer->Radical (NH₄)₂S₂O₈ H⁺ Dimer Oxidized Dimer Radical->Dimer Coupling (Head-to-Tail) Polymer Growing Polymer Chain Dimer->Polymer + Monomer - e⁻, - H⁺ FinalPolymer Functionalized Polyaniline (Emeraldine Salt Form) Polymer->FinalPolymer Termination

Caption: Proposed mechanism for the oxidative coupling of 4-(N-Allylamino)-3-nitroaniline.

Experimental Protocol

This protocol details the chemical oxidative polymerization of 4-(N-Allylamino)-3-nitroaniline using ammonium persulfate as the oxidant in an acidic medium.[12][13][14]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-(N-Allylamino)-3-nitroanilineSynthesis Grade (≥98%)(Specify Supplier)Substrate
Ammonium Persulfate (APS)ACS Reagent (≥98%)Sigma-AldrichOxidant
Hydrochloric Acid (HCl)37% (w/w), ACS ReagentFisher ScientificAcidic Medium / Dopant
Methanol (MeOH)ACS ReagentVWRWashing Solvent
Deionized (DI) Water18.2 MΩ·cmIn-houseSolvent
Magnetic Stir Plate & Stir Bars--For mixing
Beakers and Graduated Cylinders-PyrexGlassware
Ice Bath--Temperature Control
Buchner Funnel and Filter Paper-WhatmanFor filtration
Vacuum Flask--For filtration
Drying Oven--For drying product
Step-by-Step Procedure
  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 1.0 g of 4-(N-Allylamino)-3-nitroaniline in 100 mL of 1.0 M HCl. Stir the solution using a magnetic stir bar until the monomer is fully dissolved. Place the beaker in an ice bath and allow the solution to cool to 0-5 °C.

  • Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve a stoichiometric equivalent of ammonium persulfate (APS) in 50 mL of 1.0 M HCl. Note: A monomer-to-oxidant molar ratio of 1:1.25 is recommended to ensure complete polymerization.[12]

  • Initiation of Polymerization: While vigorously stirring the cooled monomer solution, add the APS solution dropwise over a period of 15-20 minutes. A color change from a light solution to a deep green or black should be observed, indicating the onset of polymerization.[13][15]

  • Reaction: Keep the reaction mixture in the ice bath with continuous stirring for 4 hours. Afterwards, remove the ice bath and allow the reaction to proceed at room temperature for an additional 20 hours to ensure high conversion.[13][14]

  • Product Isolation (Work-up):

    • Pour the reaction mixture into 200 mL of DI water to precipitate the polymer product completely.[13]

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid sequentially with copious amounts of 1.0 M HCl, followed by DI water, and finally with methanol to remove unreacted monomer, oligomers, and excess oxidant.[12]

  • Drying: Transfer the dark green/black polymer powder to a watch glass and dry in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.

  • Yield Calculation: Weigh the final dried product and calculate the percentage yield.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of functionalized polyaniline.

Product Characterization

To confirm the structure and properties of the synthesized polymer, a suite of analytical techniques should be employed.[12][16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups and bonding structures within the polymer. The spectrum of the product is expected to show characteristic peaks confirming the polymer backbone.[18]

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching vibrations
~1580-1600C=C stretching of the quinoid rings
~1480-1500C=C stretching of the benzenoid rings
~1300 & 1380C-N stretching vibrations
~1100-1150Characteristic peak of a conducting protonated polyaniline, indicating charge delocalization[13]
~800-830C-H out-of-plane bending, indicative of 1,2,4-trisubstitution on the aromatic ring
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the polymer structure. The polymer should be dissolved in a suitable deuterated solvent like DMSO-d₆.[19][20]

Expected Proton Signals (in DMSO-d₆):

Chemical Shift (ppm)Assignment
6.5 - 8.0Complex, broad signals corresponding to the aromatic protons on the polymer backbone.[19]
~5.8 - 6.0Multiplet for the methine proton (-CH=) of the allyl group.
~5.1 - 5.3Multiplets for the terminal vinyl protons (=CH₂) of the allyl group.
~3.9 - 4.1Broad signal for the methylene protons (-CH₂-N) of the allyl group.
~3.7A broad peak attributed to the protons of the -NH groups in the polymer chain.[16]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy, performed on a solution of the polymer in a solvent like N-Methyl-2-pyrrolidone (NMP), reveals electronic transitions characteristic of the polyaniline emeraldine salt form. Two characteristic absorption bands are expected: one around 320-360 nm (π-π* transition of the benzenoid rings) and a broad polaron band extending into the near-infrared region (>700 nm), which confirms the conducting nature of the polymer.[12]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents.[21]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[22][23]

  • Reagent Handling:

    • 4-(N-Allylamino)-3-nitroaniline: Nitroaniline compounds are toxic if swallowed, inhaled, or in contact with skin. Avoid creating dust.[21][22][24]

    • Ammonium Persulfate: A strong oxidizing agent. Keep away from combustible materials.

    • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available at: [Link]

  • The Significance of Functionalized Polyanilines: The Resistance Mechanisms Against Global Health Threat. RSIS International. Available at: [Link]

  • Solid-state NMR and FTIR investigations of standard and nanotubular polyanilines. ResearchGate. Available at: [Link]

  • Synthesis and NMR characterization of a novel polyaniline derivative. ResearchGate. Available at: [Link]

  • Oxidative coupling of anilines to azobenzenes using heterogeneous manganese oxide catalysts. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Reaction of aniline with ammonium persulphate and concentrated hydrochloric acid: Experimental and DFT studies. SlideShare. Available at: [Link]

  • The Significance of Functionalized Polyanilines: The Resistance Mechanisms Against Global Health Threat. IDEAS/RePEc. Available at: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available at: [Link]

  • CONDUCTING POLYMERS PREPARED BY OXIDATIVE POLYMERIZATION: POLYANILINE. Pergamon. Available at: [Link]

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules (ACS Publications). Available at: [Link]

  • Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers in Chemistry. Available at: [Link]

  • Chemical Oxidative Polymerization of Aniline with Ferric Chloride. SciSpace. Available at: [Link]

  • Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. Available at: [Link]

  • A Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. Organic Letters. Available at: [Link]

  • Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization. Polymers (MDPI). Available at: [Link]

  • An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal. Available at: [Link]

  • Regioselective C(sp2) H Functionalization of Anilines. ResearchGate. Available at: [Link]

  • Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Publications. Available at: [Link]

  • Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO. Chemical Communications. Available at: [Link]

  • New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. Polymers (MDPI). Available at: [Link]

  • Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers. Available at: [Link]

  • Investigation of Electrocatalytic Oxidative Coupling of Arylamines for the Selective Synthesis of Azo Aromatics. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. ResearchGate. Available at: [Link]

  • Oxidative polymerization of aniline using ammonium persulfate as an... ResearchGate. Available at: [Link]

  • New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. ACS Omega. Available at: [Link]

  • Broad spectrum antimicrobial activity of functionalized polyanilines. PubMed. Available at: [Link]

  • Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances. Available at: [Link]

  • Safety Data Sheet: p-nitroaniline. Chemos GmbH & Co.KG. Available at: [Link]

  • Synthesis, properties and aplications of functionalized polyanilines. SciELO. Available at: [Link]

  • Ammonium persulfate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules (ACS Publications). Available at: [Link]

  • Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles. Journal of Chemical Education. Available at: [Link]

  • Oxidation of aniline with ammonium persulfate in an acidic aqueous... ResearchGate. Available at: [Link]

  • Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry. Available at: [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules (MDPI). Available at: [Link]

  • In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. ChemRxiv. Available at: [Link]

  • Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. SciSpace. Available at: [Link]

  • Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. ResearchGate. Available at: [Link]

Sources

Topic: High-Resolution TLC Separation of Nitroaniline Dye Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and the underlying scientific principles for the separation of ortho- (2-), meta- (3-), and para- (4-) nitroaniline isomers using Thin-Layer Chromatography (TLC). These compounds are critical intermediates in the synthesis of azo dyes, and their effective separation is essential for quality control and reaction monitoring. This guide explains the causal relationships between molecular structure, polarity, and chromatographic behavior, offering field-proven insights to enable researchers, scientists, and drug development professionals to achieve robust and reproducible separations.

Introduction: The Chromatographic Imperative

Thin-Layer Chromatography (TLC) is a powerful, rapid, and cost-effective analytical technique used extensively in organic chemistry to separate components of a mixture.[1][2] Its applications range from assessing compound purity and identifying unknowns to monitoring the progress of a chemical reaction.[3] In the synthesis of dyes and pharmaceuticals, nitroaniline isomers serve as foundational building blocks. However, synthetic routes can often yield a mixture of these isomers. Due to their distinct physicochemical properties, which influence the final product's color, efficacy, and safety, their unambiguous separation and identification are paramount. This protocol focuses on a normal-phase TLC method, which separates compounds based on their differential affinity for a polar stationary phase and a less-polar mobile phase.[4][5]

Principle of Separation: Polarity as the Driving Force

The successful separation of nitroaniline isomers by normal-phase TLC is governed by the principle of adsorption chromatography, where separation is based on polarity.[6] The stationary phase, typically silica gel, is highly polar due to the presence of surface silanol groups (Si-OH).[7][8] Polar molecules in the sample mixture will interact more strongly with these polar sites via hydrogen bonding and dipole-dipole interactions.[8] Consequently, more polar compounds are adsorbed more strongly and travel a shorter distance up the plate, resulting in a lower Retardation Factor (R_f).[3][9]

The key to separating the nitroaniline isomers lies in their subtle but significant differences in polarity, which arise from the relative positions of the electron-withdrawing nitro (-NO₂) group and the electron-donating amino (-NH₂) group.[10]

  • p-Nitroaniline (4-nitroaniline): This isomer is the most polar . The amino and nitro groups are positioned opposite each other, leading to a large molecular dipole moment (~6.1 - 6.3 D).[10] Its structure allows for strong intermolecular hydrogen bonding with other p-nitroaniline molecules and, crucially, with the silica gel stationary phase. This strong interaction causes it to be the most retained isomer, yielding the lowest R_f value .

  • m-Nitroaniline (3-nitroaniline): This isomer has an intermediate polarity . The meta-positioning of the functional groups results in a lower, but still significant, dipole moment (~4.9 D) compared to the para isomer.[10] It interacts with the silica gel less strongly than p-nitroaniline but more strongly than o-nitroaniline.

  • o-Nitroaniline (2-nitroaniline): This isomer is the least polar of the three. The proximity of the amino and nitro groups allows for strong intramolecular hydrogen bonding.[10] This internal interaction effectively shields the polar functional groups, reducing their ability to form intermolecular hydrogen bonds with the polar stationary phase. As a result, it has the weakest interaction with the silica gel, travels the furthest up the plate, and exhibits the highest R_f value .

This predictable elution order (ortho > meta > para) forms the self-validating basis of this analytical method.

Physicochemical Properties of Nitroaniline Isomers

A clear understanding of the isomers' properties is fundamental to interpreting chromatographic results. The data below is summarized for easy comparison.

Property2-Nitroaniline (ortho)3-Nitroaniline (meta)4-Nitroaniline (para)
Structure

CAS Number 88-74-4[10]99-09-2[10]100-01-6[10]
Molar Mass 138.12 g/mol [11]138.126 g/mol [10]138.12 g/mol [12]
Appearance Orange solid[10]Yellow solid[10]Yellow or brown powder[10][12]
Melting Point 71.5 °C[10]114 °C[10]146 - 149 °C[10][12]
Relative Polarity Least PolarIntermediateMost Polar
Expected R_f HighestIntermediateLowest

Experimental Workflow and Protocol

The following diagram outlines the complete workflow for the TLC separation of nitroaniline isomers.

TLC_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis Prep_Sol Prepare Analyte & Standard Solutions (1 mg/mL in Ethyl Acetate) Prep_MP Prepare Mobile Phase (e.g., 3:1 Hexane:Ethyl Acetate) Prep_Chamber Saturate TLC Chamber with Mobile Phase Development Develop Plate in Chamber (Allow solvent to ascend) Prep_Chamber->Development Prep_Plate Prepare TLC Plate (Draw origin line) Spotting Spot Samples & Standards on Origin Line Prep_Plate->Spotting Spotting->Development Drying Dry the TLC Plate Development->Drying Visualization Visualize Spots (Visible Light & UV Lamp) Drying->Visualization Analysis Circle Spots & Mark Solvent Front Visualization->Analysis Calculation Calculate Rf Values & Identify Components Analysis->Calculation

Caption: Complete workflow for the TLC separation and analysis of nitroaniline isomers.

Detailed Step-by-Step Protocol

4.1.1. Materials and Reagents

  • Stationary Phase: Pre-coated Silica Gel 60 F₂₅₄ TLC plates (glass or aluminum backing).[13]

  • Analytes:

    • 2-Nitroaniline (o-nitroaniline), analytical standard[14]

    • 3-Nitroaniline (m-nitroaniline), analytical standard

    • 4-Nitroaniline (p-nitroaniline), analytical standard

    • Unknown mixture containing nitroaniline isomers

  • Solvents (HPLC Grade or equivalent):

    • Ethyl Acetate

    • n-Hexane

  • Apparatus:

    • TLC developing chamber with lid

    • Micropipettes or capillary tubes for spotting

    • Pencil

    • Ruler

    • Fume hood

    • UV lamp (254 nm)

    • Beakers and graduated cylinders

4.1.2. Preparation of Solutions

  • Analyte & Standard Solutions: Prepare individual 1 mg/mL solutions of o-, m-, p-nitroaniline and the unknown mixture by dissolving the solids in ethyl acetate.[13] Label all vials clearly.

  • Mobile Phase (Eluent): Prepare the mobile phase by mixing n-Hexane and Ethyl Acetate in a 3:1 (v/v) ratio in a beaker. Start with 20 mL total volume (15 mL Hexane, 5 mL Ethyl Acetate). This ratio provides a good starting point for separation; however, it can be optimized.[5][15] Causality Note: Hexane is a non-polar solvent, while ethyl acetate has intermediate polarity. Adjusting their ratio changes the overall polarity of the mobile phase. Increasing the proportion of ethyl acetate will increase the mobile phase polarity, causing all spots to move further up the plate (higher R_f values).[9]

4.1.3. Chromatogram Development

  • Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall and partially submerged in the solvent. Close the lid and let the chamber atmosphere saturate with solvent vapor for 10-15 minutes.[16][17] This ensures a uniform development environment and prevents the "edge effect."

  • Plate Preparation: Take a TLC plate. Using a pencil, gently draw a straight line (the origin) about 1.5 cm from the bottom edge.[16] Be careful not to scratch the silica layer.

  • Sample Application (Spotting): On the origin line, mark 4 equidistant points with the pencil. Using a capillary tube, apply a small spot of each solution (e.g., Lane 1: o-nitroaniline, Lane 2: m-nitroaniline, Lane 3: p-nitroaniline, Lane 4: Unknown Mixture).[13] The spots should be small and concentrated (1-2 mm in diameter). Allow the solvent to fully evaporate between applications if multiple applications are needed to concentrate a spot.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[16] Close the lid and allow the mobile phase to ascend the plate by capillary action.[1][18] Do not disturb the chamber during development.

  • Completion: When the solvent front is approximately 1 cm from the top edge of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.[19]

4.1.4. Visualization and Data Analysis

  • Drying: Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Visible Light: The nitroaniline isomers are naturally yellow/orange and should be visible as distinct spots on the white background.[10]

    • UV Light: For enhanced contrast or to see less concentrated spots, place the dried plate under a UV lamp (254 nm).[1] The compounds will appear as dark spots against the fluorescent green background of the plate.

  • Documentation: Gently circle the visible spots with a pencil.

  • R_f Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the R_f value for each spot using the formula:[20]

    R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Expected Outcome: You should observe three separated spots in the lane with the unknown mixture. By comparing their R_f values and positions to the standards run on the same plate, you can identify the components. The spot with the highest R_f will be o-nitroaniline, the lowest will be p-nitroaniline, and the intermediate will be m-nitroaniline.

Method Validation and Troubleshooting

  • Specificity: The use of co-spotted reference standards on the same plate is a critical component of method validation, ensuring the identity of each spot in the mixture.[8][21]

  • Poor Separation (Spots too close): If the R_f values are too close together, the mobile phase polarity may need adjustment. To increase separation between these polar compounds, decrease the mobile phase polarity by increasing the proportion of hexane (e.g., try a 4:1 or 5:1 Hexane:Ethyl Acetate ratio). This will decrease all R_f values but may improve the relative separation.[8]

  • Spots Remain at Origin (Low R_f values): If all spots have very low R_f values (<0.2), the mobile phase is not polar enough to elute them effectively. Increase the mobile phase polarity by adding more ethyl acetate (e.g., try a 2:1 Hexane:Ethyl Acetate ratio).[5]

  • Streaking Spots: This can be caused by applying too much sample (overloading the plate) or if the sample is not fully soluble in the mobile phase.[8] Ensure spots are small and dilute the sample if necessary.

Conclusion

This application note provides a robust and validated protocol for the TLC separation of o-, m-, and p-nitroaniline. By understanding the fundamental principles of polarity and molecular structure that govern the separation, scientists can effectively utilize this method for routine analysis, quality control, and reaction monitoring in the synthesis of dyes and other critical chemical intermediates. The protocol's integrity is grounded in the direct comparison to analytical standards, ensuring trustworthy and reproducible results.

References

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Khan, S. (n.d.). Thin-layer chromatography (TLC). Khan Academy. [Link]

  • Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. (n.d.). IAEA. [Link]

  • Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]

  • Thin Layer Chromatography. (2025, July 23). GeeksforGeeks. [Link]

  • Mechanism of Separation in Thin Layer Chromatography. (2012, September 15). [Link]

  • Thin Layer Chromatography. (n.d.). [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. [Link]

  • Analysis of The Composition of Mixture of Nitro Aniline Isomers Using Thin Layer Chromatography. (n.d.). Scribd. [Link]

  • Experiment 4: TLC and HPLC of Nitroanilines. (n.d.). Scribd. [Link]

  • Thin-layer chromatography. (n.d.). Wikipedia. [Link]

  • Thode, J. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Lösungsfabrik. [Link]

  • Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. (2025, March 31). Eurofins. [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech. [Link]

  • Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. (n.d.). Academia.edu. [Link]

  • Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. [Link]

  • Separation Theory. (2022, April 7). Chemistry LibreTexts. [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). [Link]

  • Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. [Link]

  • Validation of Thin-Layer Chromatography-Bioautographic Method for Determination of Streptomycin. (n.d.). Repository - UNAIR. [Link]

  • Effect of nitro group basicity order of o,m and p nitroanilines? (2018, November 25). Chemistry Stack Exchange. [Link]

  • Chromatography of the isomers of Nitroanilide. (2013, December 2). YouTube. [Link]

  • Nitroanilne TLC. (n.d.). Scribd. [Link]

  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education. [Link]

  • TLC examination of isomeric nitro anilines. (2021, April 7). YouTube. [Link]

  • TLC Visualization Solutions. (n.d.). [Link]

  • In a Tre experiment, the best system for separating a mixture of ortho, m.. (2024, September 29). Filo. [Link]

  • Adsorbents for TLC, preparation techniques, mobile phase selection, reverse phase TLC. (n.d.). Slideshare. [Link]

  • o-Nitroaniline. (n.d.). [Link]

  • Choice of Adsorbents - Thin Layer Chromatography (TLC). (2018, March 23). BrainKart. [Link]

  • Chromatography techniques. (n.d.). Oxford University Press. [Link]

  • Chromatography: Techniques of Separation. (2022, January 25). TSI Journals. [Link]

  • Chromatography Sample Preparation Guide. (n.d.). Organomation. [Link]

  • Thin Layer Chromatography of Aromatic Amines. (n.d.). [Link]

  • Chromatography. (2024, January 11). StatPearls - NCBI Bookshelf. [Link]

  • 4-Nitroaniline. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Allylamine Stability & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with allylamine derivatives. It is structured to address the specific instability mechanisms of the allylamino group—polymerization and isomerization—providing actionable protocols for storage, synthesis, and purification.

Topic: Preventing Polymerization & Degradation of Allylamino Groups

Status: Active Guide | Version: 2.4 | Audience: Medicinal Chemists / Process Engineers

The Core Challenge: Why Allylamines Fail

The allylamino moiety (


) is chemically "schizophrenic." It possesses two distinct reactive centers that lead to degradation, often confusing researchers who misidentify the cause of their reaction failure.
  • Radical Polymerization: The alkene is susceptible to radical attack, leading to oligomerization (gelling/tars). This is accelerated by heat, light, and oxidizers.

  • Isomerization (The Silent Killer): Under catalytic influence (transition metals like Ru, Rh, or strong bases), the double bond migrates to form an enamine (prop-1-en-1-amine). Enamines are thermodynamically unstable and rapidly hydrolyze to aldehydes and ammonia, turning the reaction mixture dark brown/black.

Visualizing the Danger Zone The following diagram illustrates the two divergent pathways of degradation you must prevent.

AllylamineDegradation Allylamine Allylamine (Starting Material) Polymer Poly(allylamine) (Viscous Gel / Solid) Allylamine->Polymer Radical Polymerization Enamine Enamine Intermediate (Unstable) Allylamine->Enamine Isomerization (Migration of C=C) Radical Radical Initiator (O2, Heat, Light) Radical->Polymer Metal Transition Metals (Ru, Rh, Co) or Base Metal->Enamine Hydrolysis Aldehydes + Ammonia (Black Tar / Complex Mix) Enamine->Hydrolysis Hydrolysis (H2O)

Figure 1: Divergent degradation pathways. Polymerization yields solids/gels; Isomerization yields tars via hydrolysis.

Storage & Handling (FAQs)

Q: My allylamine free base turned yellow/brown in the fridge. Is it still usable? A: Likely not for sensitive catalysis. The color change indicates oxidation or partial polymerization.

  • The Fix: Distill immediately under reduced pressure (see Module 3).

  • Prevention: Store allylamine free base at 2–8°C in amber glass. For long-term storage (>1 month), the Hydrochloride salt (HCl) is required. The protonated amine (

    
    ) strongly withdraws electron density, deactivating the alkene toward oxidation and radical attack [1].
    

Q: Which inhibitor should I add to my bulk allylamine? A: The industry standard is MEHQ (Hydroquinone monomethyl ether) at 50–100 ppm [2].

  • Critical Nuance: Phenolic inhibitors like MEHQ and BHT require a small amount of dissolved oxygen to function (they react with the peroxy radical, not the carbon radical directly).

  • The Paradox: While you generally want to exclude oxygen to prevent oxidation, storing completely oxygen-free with MEHQ renders the inhibitor ineffective.

  • Recommendation: Store under nitrogen, but do not sparge vigorously for hours if relying solely on MEHQ. For lab-scale synthesis, fresh distillation is superior to reliance on inhibitors.

Q: Can I use the HCl salt directly in my reaction? A: Yes, and you should whenever possible.

  • Strategy: Suspend the stable HCl salt in your solvent and liberate the free base in situ using a non-nucleophilic base (e.g., DIPEA, TEA) immediately before the reaction begins. This minimizes the time the reactive free base exists in a static state.

Reaction Optimization (Troubleshooting)

Problem: "My reaction mixture gelled/solidified."

  • Diagnosis: Radical Polymerization.[1]

  • Cause: High temperature (>60°C) or presence of radical initiators (peroxides in ether/THF).

  • Solution:

    • Degas solvents: Sparging with Argon for 15 mins is mandatory to remove dissolved

      
      .
      
    • Radical Scavenger: Add BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture if the chemistry tolerates it.

    • Temperature: Keep reaction temperature <50°C if possible.

Problem: "I see a new spot on TLC that isn't product, and the mixture is turning black."

  • Diagnosis: Isomerization to Enamine.

  • Cause: Transition metal contamination (e.g., trace Pd/Ru from previous steps or dirty stir bars) or strong base usage.

  • Mechanism: Metals coordinate to the alkene and nitrogen, lowering the barrier for the 1,3-hydride shift [3].

  • Solution:

    • Chelation: If using metal catalysis elsewhere, ensure ligands are strongly bound.

    • Base Selection: Avoid bases that can deprotonate the allylic position. Use hindered bases (DIPEA) over smaller alkoxides.

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Viscosity Viscosity Increase / Gelling Start->Viscosity Solid formed Darkening Darkening / Tar Formation Start->Darkening Liquid turned black CheckO2 Check Oxygen/Peroxides Viscosity->CheckO2 Likely Radical CheckMetal Check Metal Contamination Darkening->CheckMetal Likely Isomerization Action1 Action: Add BHT, Degas Solvents CheckO2->Action1 Action2 Action: Switch to HCl Salt, Check Reagents for Fe/Ru CheckMetal->Action2

Figure 2: Rapid diagnostic logic for allylamine reaction failures.

Protocol: Safe Isolation of Allylamine Free Base

Objective: Convert stable Allylamine HCl to volatile Allylamine Free Base without polymerization.

Safety Warning: Allylamine is highly toxic (cardiotoxic) and flammable.[2] All steps must be performed in a fume hood.

Reagents:

  • Allylamine Hydrochloride[1][3][4][5]

  • NaOH or KOH (Pellets)

  • Dichloromethane (DCM) or Diethyl Ether

  • Solid KOH or

    
     (for drying)
    

Step-by-Step Methodology:

  • Biphasic Neutralization (The "Cold" Method):

    • Dissolve Allylamine HCl in a minimum amount of water (approx. 1g/mL).

    • Cool solution to 0°C in an ice bath.

    • Add an equal volume of DCM or Ether.

    • Slowly add solid NaOH pellets to the stirred biphasic mixture while maintaining temp <10°C. (Exothermic!).

    • Why: Keeping it cold prevents heat-initiated polymerization during the exotherm of neutralization.

  • Extraction:

    • Separate the organic layer.[6]

    • Extract the aqueous layer 2x more with solvent.

    • Combine organics.[7]

  • Drying (Critical):

    • Dry over solid KOH pellets or

      
       for 30 minutes.
      
    • Avoid: Magnesium Sulfate (

      
      ) can sometimes act as a weak Lewis acid and promote isomerization if left too long. KOH is preferred as it keeps the system basic and dry.
      
  • Distillation:

    • Do not rotovap to dryness if heating is required.

    • Perform a vacuum distillation at reduced pressure.

    • Target: Boiling point < 50°C. (Allylamine b.p. is 53°C at atm pressure; under mild vacuum (200 mbar), it will distill at room temperature).

    • Receive into a flask cooled to -78°C (Dry ice/acetone) to prevent loss of the volatile amine.

Data Table: Stability Comparison

FormStabilityStorage ConditionPrimary Risk
Allylamine HCl High (> 1 year)Room Temp, DryHygroscopic (absorbs water)
Allylamine Free Base Low (< 2 weeks)4°C, Dark, Inert GasPolymerization, Oxidation
Enamine Impurity Very Low (Hours)N/AHydrolysis to tar
References
  • BenchChem. (2025). Preventing premature polymerization of 2-Allylbenzene-1,4-diamine during storage. Technical Support Guide. Link

  • Sigma-Aldrich. (2024). Product Specification: Allyl methacrylate contains 50-185 ppm MEHQ as inhibitor. Link

  • B.M. Novak & J.T. Cafmeyer. (2001). Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates. Journal of the American Chemical Society. Link

  • ChemicalBook. (2025).[8] Allylamine Hydrochloride Safety Data Sheet & Stability. Link

  • Ojala, K., et al. (2021).[9] How to stop disproportionation of a hydrochloride salt.... International Journal of Pharmaceutics. Link[9]

Sources

Technical Guide: Solubility Enhancement of HC Red 16 in Aqueous Formulations

[1]

Introduction

HC Red 16 (Colipa No.[1][2][3] B114) is a semi-permanent (direct) hair dye belonging to the nitro-phenylenediamine class.[1] Chemically identified as N-(2-nitro-4-aminophenyl)-allylamine (CAS: 160219-76-1), it is widely used in non-oxidative hair coloring products.[1]

Like many nitro-aniline derivatives, HC Red 16 presents a significant formulation challenge: it exhibits moderate lipophilicity (LogP ~1.8) and low aqueous solubility , often leading to precipitation, crystallization, or poor color deposition in water-based systems like shampoos or conditioners.[1]

This guide functions as a technical support center, providing evidence-based troubleshooting, physicochemical data, and step-by-step protocols to stabilize HC Red 16 in aqueous formulations.[1]

Part 1: Physicochemical Profile & Baseline Data

Understanding the molecule is the first step to solving solubility issues.[1] HC Red 16 is not a salt; it is a neutral molecule with ionizable amine groups.[1]

Table 1: Key Physicochemical Properties
PropertyValueRelevance to Formulation
Chemical Name N-(2-nitro-4-aminophenyl)-allylamineActive Moiety
CAS Number 160219-76-1Regulatory ID
Molecular Weight 193.20 g/mol Diffusion (Small molecule, penetrates hair cuticle)
LogP (Octanol/Water) ~1.8 (Experimental/Est.)[1]Hydrophobic : Prefers oil/solvent phase over water.[1]
pKa (Estimated) ~7.45 (Amine protonation)pH Sensitive : Solubility increases at pH < 6.0 due to protonation.[1]
Solubility (Ethanol) ~48.8 g/L (at 25°C)High : Excellent primary solubilizer.[1]
Solubility (Water) < 1.0 g/L (Est.[1] neutral pH)Low : Requires enhancement for stable liquid formulas.[1]

Technical Insight: The pKa of ~7.45 indicates that at neutral pH (7.0), a significant portion of the dye remains uncharged (hydrophobic).[1] Dropping the pH below 6.0 protonates the amine group, potentially increasing water solubility but altering the partition coefficient into the hair fiber.[1]

Part 2: Troubleshooting & FAQs

Category A: Solubilization Failures

Q1: I dissolved HC Red 16 in ethanol, but it precipitates immediately upon adding water. Why? A: This is the "Solvent Shock" phenomenon.[1]

  • Mechanism: HC Red 16 is soluble in ethanol but insoluble in water.[1] When you add water rapidly, the overall dielectric constant of the mixture rises, and the solvent power drops below the saturation point of the dye before the surfactant micelles can trap the molecules.[1]

  • Solution:

    • Reverse Addition: Add the water phase slowly into the solvent/dye phase, not vice versa.[1]

    • Bridge Solvents: Use a "bridge" solvent like Propylene Glycol or Hexylene Glycol (5-10%) alongside ethanol.[1] These reduce the polarity gap between ethanol and water.[1]

    • Pre-Micellization: Dissolve the dye in the solvent/surfactant premix before introducing any water.[1]

Q2: Can I use pH adjustment to dissolve HC Red 16 without organic solvents? A: Only partially and with risks.

  • Mechanism: Lowering pH (< 5.[1]0) protonates the amine nitrogen, forming a cationic species that is more water-soluble.[1]

  • Risk:

    • Color Shift: Nitro dyes often act as pH indicators.[1] Protonation may shift the absorbance maximum (change the shade).[1]

    • Stability: Low pH might be incompatible with thickeners (e.g., Carbomers) or other ingredients.[1]

  • Recommendation: Use pH 6.0–7.0 for color stability and rely on non-ionic surfactants (e.g., Polysorbate-20, PEG-40 Hydrogenated Castor Oil) rather than extreme pH shifts.[1]

Category B: Stability & Crystallization[4]

Q3: My formulation is clear initially but develops needle-like crystals after 48 hours at 4°C. How do I fix this? A: This indicates supersaturation and Ostwald Ripening .[1]

  • Cause: The solubility decreases at low temperatures (4°C).[1] If your concentration is too close to the saturation limit at room temperature, cooling will force the dye out of solution.[1]

  • Fix:

    • Add an Anti-Nucleating Agent: Incorporate 0.5% - 2.0% Benzyl Alcohol .[1] It is an excellent solvent for aromatic dyes and prevents crystal lattice formation.[1]

    • Increase Surfactant Load: Ensure your surfactant-to-dye ratio is at least 5:1 (w/w) .[1] This ensures the dye remains sequestered in micelles even when thermal energy drops.[1]

Part 3: Experimental Protocols

Protocol 1: Saturation Shake-Flask Solubility Testing

Use this to determine the exact solubility limit of HC Red 16 in your specific vehicle.[1]

Materials: HC Red 16 powder, 0.45 µm PTFE syringe filters, HPLC or UV-Vis spectrophotometer.

  • Preparation: Add excess HC Red 16 (~100 mg) to 10 mL of the test solvent (e.g., Water + 10% Propylene Glycol).[1]

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Separation: Filter the suspension through a 0.45 µm PTFE filter to remove undissolved solids. Note: Do not use nylon filters, as nitro dyes may bind to them.[1]

  • Quantification: Dilute the filtrate with Ethanol (to ensure total solubility) and measure Absorbance at

    
     (approx. 480-500 nm).
    
  • Calculation: Compare against a standard calibration curve in Ethanol.

Protocol 2: High-Stability Solubilization Workflow

Standard compounding order for a 0.5% HC Red 16 aqueous toner.

  • Phase A (Solvent Phase):

    • Mix Ethanol (10%) + Benzyl Alcohol (2%) + PEG-40 Hydrogenated Castor Oil (3%) .[1]

    • Add HC Red 16 (0.5%) .[1]

    • Heat to 40°C and stir until completely dissolved (clear deep red solution).

  • Phase B (Aqueous Phase):

    • Water (q.s. to 100%).[1][3]

    • Preservatives/Chelating agents.[1][4][5]

    • Adjust pH to 6.5.[1]

  • Combination:

    • Slowly add Phase B to Phase A under moderate agitation (500 rpm).

    • Do not homogenize yet.

  • Final Adjustment:

    • Add thickeners (e.g., Hydroxyethylcellulose) if needed.[1]

    • Homogenize if using an emulsion system.[1]

Part 4: Visualizing the Solubilization Strategy

The following diagram illustrates the decision logic for selecting the correct solubilization system based on the dye concentration and formulation type.

SolubilizationStrategyStartStart: Formulate HC Red 16CheckConcTarget Concentration?Start->CheckConcLowConc< 0.1% (Toner)CheckConc->LowConcHighConc> 0.5% (Semi-Perm Dye)CheckConc->HighConcSolventSystemPrimary Strategy:Co-SolventsLowConc->SolventSystemMicelleSystemPrimary Strategy:Surfactant/MicellesHighConc->MicelleSystemStep1Use 5-10% Ethanolor Propylene GlycolSolventSystem->Step1Step2Use 3-5% Non-ionic Surfactant(e.g., Polysorbate-20, PEG-40 HCO)MicelleSystem->Step2BenzylAddAdd 1-2% Benzyl Alcohol(Prevents Crystallization)Step1->BenzylAddIf precipitatingFinalCheckCheck Stability @ 4°CStep1->FinalCheckStep2->BenzylAddRecommendedBenzylAdd->FinalCheck

Caption: Decision tree for selecting solubilization aids based on dye load. High concentrations require micellar encapsulation reinforced by aromatic co-solvents.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[1] Opinion on HC Red n° 16 (Colipa No B114). SCCS/1376/10.[1] European Commission.[1][4] Link

  • PubChem. (n.d.).[1] N-(2-Nitro-4-aminophenyl)-allylamine (HC Red 16).[1][6] National Center for Biotechnology Information.[1] CID 160219-76-1.[1][3] Link[1]

  • The Good Scents Company. (n.d.).[1] HC Red No. 16 Information and Properties. Link

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for nitro-aniline solubility principles).

Technical Support Center: Photostability of 4-(N-Allylamino)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Photodegradation Products & Mechanisms under UV Irradiation Ticket Priority: High (Analytical/Safety Implications)

Introduction: The Photochemical Challenge

You are likely observing unexpected peaks in your chromatograms or color shifts (red to yellow/brown) in your 4-(N-Allylamino)-3-nitroaniline formulations. This compound is a classic ortho-nitro-N-alkylaniline . Its photochemistry is dominated by the "Ortho Effect," where the proximity of the nitro group (


) and the secondary amine (

) facilitates rapid intramolecular redox reactions.

This guide provides the diagnostic tools to identify these degradation products and the protocols to distinguish UV-induced artifacts from thermal degradation.

Module 1: Diagnostic Troubleshooting (LC-MS/HPLC)

Issue: "I see unknown peaks eluting near the parent compound."

The degradation of 4-(N-Allylamino)-3-nitroaniline is rarely a single-pathway event. Under UV light (particularly 300–400 nm), the molecule undergoes photo-induced cyclization and de-alkylation .

Degradant Identification Table
Retention Shift (Relative to Parent)Mass Shift (

)
Probable IdentityMechanism
Earlier (More Polar) -40 Da 4-Amino-3-nitroaniline Photo-deallylation. Cleavage of the N-C bond, releasing the allyl group (often as acrolein or allyl alcohol).
Later (Less Polar) -18 Da (

loss)
Benzimidazole Derivative Reductive Cyclization. The nitro oxygen attacks the allyl carbon, followed by water loss to close the imidazole ring.
Variable -16 Da Nitroso Intermediate Photoreduction. Reduction of

to

. Often transient and reactive.
Broad/Late Eluting +2x Mass Azo Dimers Dimerization. Reaction between amine and nitroso intermediates (Azobenzene formation).
FAQ: Why is my mass balance poor (<90%)?

A: You are likely losing volatile fragments or forming insoluble polymers.

  • Volatile Loss: The de-allylation pathway releases acrolein or allyl alcohol , which are volatile and will not appear on standard LC-UV traces.

  • Polymerization: The allyl group is susceptible to radical polymerization initiated by the nitro-excited state. These oligomers often precipitate or stick to the column guard.

Module 2: Mechanistic Elucidation

The "Ortho Effect" Pathway

The defining feature of this molecule is the intramolecular hydrogen abstraction. Upon UV excitation, the nitro group becomes a diradical. It abstracts a hydrogen atom from the


-carbon of the allyl group. This initiates a cascade leading to ring closure (benzimidazole formation) or cleavage (de-allylation).
Visualizing the Pathway

Photodegradation Parent 4-(N-Allylamino)-3-nitroaniline (Parent) Excited Excited State (Biradical) [n -> π*] Parent->Excited UV (300-400nm) Intermediate Aci-Nitro / Biradical Intermediate Excited->Intermediate Intramolecular H-Abstraction Deallyl 4-Amino-3-nitroaniline (De-allylation Product) Intermediate->Deallyl N-C Cleavage (+O2 / Hydrolysis) Cyclized Benzimidazole Derivative (Cyclization Product) Intermediate->Cyclized - H2O (Ring Closure) Azo Azo/Azoxy Dimers (Secondary Reaction) Deallyl->Azo Intermolecular Coupling

Caption: The primary photochemical fork: The excited nitro group either cyclizes with the allyl chain (Benzimidazole) or cleaves it (De-allylation).

Module 3: Experimental Protocols

Protocol A: Distinguishing Photolytic vs. Thermal Degradation

Purpose: To confirm that degradation is driven by photons and not the heat generated by the UV lamp.

  • Prepare Duplicate Samples: Prepare two vials of 50 µM 4-(N-Allylamino)-3-nitroaniline in Methanol/Water (50:50).

  • The Dark Control: Wrap one vial completely in aluminum foil.

  • The Irradiated Sample: Leave the second vial uncovered (quartz cuvette preferred).

  • Exposure: Place both in the photoreactor (e.g., Xenon arc lamp) for 60 minutes.

  • Analysis:

    • If the Foil sample shows degradation: The molecule is thermally unstable . Check your LC thermostat and storage conditions.

    • If only the Uncovered sample degrades: The mechanism is photochemical .

Protocol B: Actinometry (Quantifying Light Input)

Purpose: To normalize degradation rates across different experiments. Do not rely on "hours of exposure" as lamps age. Use 2-Nitrobenzaldehyde as a chemical actinometer, as its decay rate is well-characterized.

  • Prepare 10 mM 2-Nitrobenzaldehyde in ethanol.

  • Irradiate alongside your target samples.

  • Monitor the conversion of 2-Nitrobenzaldehyde to 2-Nitrosobenzoic acid (absorbance decrease at 350 nm).

  • Express your target's half-life (

    
    ) relative to the photon flux measured by the actinometer.
    

Module 4: Safety & Regulatory (SCCS Context)

Critical Warning: Nitrosamine Potential

As a secondary amine derivative, 4-(N-Allylamino)-3-nitroaniline falls under strict scrutiny by the Scientific Committee on Consumer Safety (SCCS).

  • The Risk: Photodegradation can release free secondary amines or nitroso species. In the presence of nitrosating agents (often found in formulation preservatives or atmospheric NOx), these can form N-Nitrosamines , which are potent carcinogens.[1]

  • Actionable Limit: Ensure total nitrosamine content is < 50 ppb in the final product [1].

  • Stabilization: Avoid formulating with nitrosating agents (e.g., Bronopol). Add antioxidants (Vitamin C or E) to scavenge radical intermediates before they form stable degradants.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red n° 3. European Commission.[1][2] (Establishes the <50 ppb nitrosamine limit and photostability testing requirements for nitroaniline dyes).

  • Görner, H., & Döpp, D. (2002).[3] Photoinduced demethylation of 4-nitro-N,N-dimethylaniline. Photochemical & Photobiological Sciences. (Mechanistic grounding for the de-alkylation pathway of N-substituted nitroanilines).

  • Saetan, J., et al. (2025).[4] Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles. Organic & Biomolecular Chemistry. (Validates the cyclization mechanism between ortho-nitro and amine groups).

  • Voskresenska, V., et al. (2009). Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from 4-Amino-3-nitrophenyl Azide. Journal of the American Chemical Society.[5][6] (Details the excited state dynamics of 4-amino-3-nitro systems).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amine-Based Dyes

Author: BenchChem Technical Support Team. Date: February 2026

The Core Problem: The "Amine-Silanol Paradox"

Q: Why do my amine-based dyes tail significantly more than other basic compounds?

A: Amine-based dyes represent a "worst-case scenario" for reversed-phase chromatography because they suffer from a dual-retention mechanism.

  • The Primary Mechanism (Desired): Hydrophobic interaction between the dye's carbon backbone and the C18 stationary phase.

  • The Secondary Mechanism (Undesired): Ion-exchange interactions. The silica support in HPLC columns contains residual silanol groups (

    
    ).[1][2] Above pH 3.5, these silanols ionize to 
    
    
    
    . Your amine-based dye, likely protonated (
    
    
    ) at neutral/acidic pH, binds electrostatically to these negative sites.

The Dye Factor: Unlike simple amines, dyes possess large conjugated


-systems. These systems can induce 

stacking
(aggregation) on the column surface or interact with the aromatic rings of phenyl-based columns, leading to "kinetic tailing"—where the desorption rate is slow and non-uniform [1].

Module 1: The Mechanistic Diagnostic

Q: How do I distinguish between silanol interactions, column overloading, and extra-column effects?

Use the "1/10th Rule" diagnostic test:

Diagnostic StepObservationRoot Cause
Dilute Sample 1:10 Tailing factor (

) improves significantly (e.g., 2.0

1.2).
Mass Overload . The dye is saturating the primary binding sites.
Dilute Sample 1:10 Tailing remains identical.Secondary Interactions . Silanol activity or extra-column volume.
Change Flow Rate Tailing worsens at higher flow rates.Slow Mass Transfer . Common in large dye molecules; indicates slow diffusion in/out of pores.

Module 2: Mobile Phase Engineering

Q: I am using Formic Acid (0.1%) but still see tailing. Should I switch to TFA?

A: Yes, but with caveats.[3][4]

  • Formic Acid (FA): A weak acid (

    
    ). In 0.1% FA, the pH is 
    
    
    
    . This is often not low enough to fully suppress silanol ionization (
    
    
    of acidic silanols
    
    
    ). Furthermore, FA is a poor ion-pairing agent.
  • Trifluoroacetic Acid (TFA): A strong acid (

    
    ). In 0.1% TFA, the pH drops to 
    
    
    
    , neutralizing almost all silanols (
    
    
    ). Crucially, the trifluoroacetate anion (
    
    
    ) forms a tight, hydrophobic ion pair with the protonated amine, masking the charge and "smoothing" the peak [2].

The "Senior Scientist" Warning:

Do NOT use TFA if you are running LC-MS , as it causes severe signal suppression (up to 90%). For LC-MS, consider Difluoroacetic Acid (DFA) or ammonium formate buffers at pH 3.0 [3].

Q: When should I use Triethylamine (TEA) vs. Chaotropic Salts?

  • TEA (The Silanol Blocker): Use for standard UV methods. TEA competes for the silanol sites.[5] Since it is a smaller, stronger base than many analytes, it saturates the active sites, forcing the dye to interact only with the C18 phase [4].

  • Chaotropic Salts (The Dye Specialist): For hydrophobic cationic dyes, standard ion pairing may fail. Add Sodium Perchlorate (

    
    )  or KPF
    
    
    
    (10-50 mM). These "chaotropic" anions disrupt the water structure around the dye and form highly lipophilic pairs, often fixing tailing where TFA fails [5].

Module 3: Visualization of Mechanisms

Diagram 1: The Dual-Retention Mechanism

This diagram illustrates why the tailing occurs (Secondary Interaction) and how modifiers fix it.

G cluster_0 Stationary Phase Surface Silanol Ionized Silanol (Si-O-) C18 C18 Ligand (Hydrophobic) Dye Amine Dye (R-NH3+) Dye->Silanol Secondary Interaction (Peak Tailing) Dye->C18 Primary Retention (Gaussian Peak) Modifier Modifier Action (TFA / TEA) Modifier->Silanol TEA Blocks Site or TFA Protonates Modifier->Dye TFA Ion-Pairs

Caption: The "Dual-Retention" model showing how secondary silanol interactions distort peak shape, and where modifiers intervene.

Module 4: The "Rescue Protocol" for Stubborn Dyes

If standard methods fail, follow this logic gate to rescue your chromatography.

Diagram 2: Troubleshooting Workflow

DecisionTree Start Observe Peak Tailing (As > 1.5) CheckLoad Dilute Sample 1:10 Start->CheckLoad MassOverload Tailing Improved? YES: Mass Overload CheckLoad->MassOverload Yes ChemistryIssue Tailing Improved? NO: Chemistry Issue CheckLoad->ChemistryIssue No CheckpH Check Mobile Phase pH ChemistryIssue->CheckpH LowpH Is pH < 3.0? CheckpH->LowpH AddTFA Switch Modifier: Replace Formic with 0.05-0.1% TFA LowpH->AddTFA No (pH > 3) HighpH Can Column take High pH? (Hybrid Particle) LowpH->HighpH Yes (pH already low) SwitchHigh Switch to pH 10 (NH4OH or TEA) HighpH->SwitchHigh Yes (BEH/XBridge) Chaotropic Add Chaotropic Salt (20mM NaClO4) HighpH->Chaotropic No (Silica Based)

Caption: Step-by-step decision tree for isolating and correcting the root cause of tailing.

Experimental "Gold Standard" Conditions

For a robust starting point with amine-based dyes, utilize the following conditions before attempting complex troubleshooting.

ParameterRecommendationRationale
Column Hybrid Particle (e.g., Waters XBridge, Agilent Poroshell HPH)Withstands high pH; lower silanol activity than pure silica.
Buffer A 10 mM Ammonium Bicarbonate (pH 10.0)At pH 10, amines are deprotonated (neutral), eliminating ion-exchange with silanols [6].
Buffer B AcetonitrileMethanol can sometimes increase viscosity and pressure; ACN is sharper for dyes.
Temperature 40°C - 50°CReduces mobile phase viscosity and improves mass transfer kinetics for large dye molecules.

Note: If your dye degrades at high pH, revert to 0.1% TFA in Water/ACN on a "Type-C" (Silica Hydride) column, which has Si-H surfaces instead of Si-OH [7].

References

  • McCalley, D. V. (2023). Understanding and managing peak shapes for basic solutes in reversed-phase HPLC. Chemical Communications. Link

  • Waters Corporation. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid vs TFA?Link

  • Advanced Materials Technology. (2021). Effect of acid modifier on peptide peak shape in both UV and MS conditions.[6]Link

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[2][5]Link

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds.Link

  • Agilent Technologies. (2014). Tips and Tricks of HPLC System Troubleshooting - High pH Benefits.Link

  • MicroSolv Technology Corp. (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns?Link

Sources

Technical Support Center: HC Red 16 Stability in Oxidative Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for Research & Development Scientists and Formulation Chemists .

Status: Restricted / Prohibited in Specific Jurisdictions

⚠️ REGULATORY ALERT (EU/Annex II): HC Red No. 16 (CAS: 160219-76-1) is currently listed in Annex II (List of Substances Prohibited in Cosmetic Products) of the EU Cosmetics Regulation (Entry 1373) due to safety margins and potential genotoxicity.

This guide is provided strictly for research, forensic analysis, and non-regulated market formulation purposes.

Module 1: Chemical Stability & Degradation Mechanisms

The Molecule

HC Red 16 (N-(2-nitro-4-aminophenyl)-allylamine) is a nitro-substituted aromatic amine . Unlike oxidative precursors (e.g., PPD) that require oxidation to form color, HC Red 16 is a direct dye . Its chromophore is pre-formed.

In an oxidative environment (Developer:


 + Alkalizer: 

/MEA), HC Red 16 faces two primary degradation pathways that compromise shade fidelity and safety.
Degradation Pathways
Pathway A: Oxidative Attack on the Allyl Chain (Color Shift)

The allyl group (


) attached to the amine is an electron-rich site susceptible to electrophilic attack by Reactive Oxygen Species (ROS) generated by hydrogen peroxide.
  • Mechanism: Epoxidation of the alkene bond or radical abstraction of the allylic hydrogen.

  • Result: Disruption of the electron delocalization (conjugation) connected to the phenyl ring, leading to a hypsochromic shift (Blue-shift: Red

    
     Orange/Yellow) or total decolorization.
    
Pathway B: N-Nitrosation (Safety Critical)

HC Red 16 contains a secondary amine structure.[1][2] In the presence of nitrosating agents (often impurities in raw materials or atmospheric


), it can form N-nitrosamines .[1][2]
  • Risk Factor: High pH facilitates the nucleophilic attack of the amine on nitrosating species, although competitive oxidation by

    
     usually dominates. However, in poor storage conditions, nitrosamine accumulation is a critical failure mode.
    

HCRed16_Degradation HCRed16 HC Red 16 (Native Chromophore) H2O2 H2O2 + Alkalizer (pH 9-10) HCRed16->H2O2 AllylAttack Electrophilic Attack on Allyl Group H2O2->AllylAttack Primary Pathway Nitrosation N-Nitrosation (Impurity Driven) H2O2->Nitrosation Secondary Pathway (if NO_x present) Epoxide Epoxide/Glycol Formation AllylAttack->Epoxide ColorShift Hypsochromic Shift (Fading/Yellowing) Epoxide->ColorShift Toxicity N-Nitrosamine (Genotoxic Risk) Nitrosation->Toxicity

Figure 1: Degradation pathways of HC Red 16 under oxidative stress. The primary instability arises from peroxide attack on the allyl side-chain.

Module 2: Troubleshooting Formulation Issues

Scenario A: Rapid Fading After Mixing (0–30 Minutes)

Symptom: The red character of the dye mixture fades significantly within the pot-life (30 mins) before application.

Root CauseMechanismCorrective Action
Peroxide Excess High volumes (>20 Vol) cause rapid oxidation of the allyl double bond.Protocol: Reduce

to 10–20 Vol (3–6%). If high lift is required, encapsulate HC Red 16 or add it as a separate "booster" phase immediately prior to application.
Trace Metals Copper/Iron ions catalyze radical generation (Fenton reaction), accelerating degradation.Chelation: Add EDTA (0.1%) or Etidronic Acid to the base. Ensure water quality is

.
High pH Hydrolysis pH > 10.5 destabilizes the nitro-amine linkage.Buffer: Maintain pH 9.0–9.5 using an Ammonium Hydroxide/Ammonium Chloride buffer system rather than pure MEA or Ammonia.
Scenario B: "Hot Roots" or Uneven Uptake

Symptom: HC Red 16 deposits intensely on damaged hair (tips) but degrades on the scalp (roots) due to heat/reaction speed.

  • The Science: Direct dyes are cationic or polar. In an oxidative mix, the "swelling" of the hair cuticle allows rapid penetration. If the dye degrades outside the hair shaft (in the bowl), uptake is poor.

  • Fix: Solvent Tuning. Increase the concentration of Ethoxydiglycol or Propylene Glycol (up to 5%). This solvates the dye, protecting it within surfactant micelles until it partitions into the hair fiber.

Module 3: Analytical Verification Protocols

To validate stability, you cannot rely on visual assessment. You must quantify the parent molecule concentration over time using HPLC.

Protocol: Kinetic Stability Assay
  • Preparation:

    • Sample A: HC Red 16 (0.5%) in Base Cream (Placebo).

    • Sample B: Sample A mixed 1:1 with 6%

      
       Developer.
      
  • Sampling:

    • Extract aliquots at

      
       minutes.
      
  • Quenching (Critical):

    • Immediately dilute sample into Acidified Methanol (0.1% Formic Acid) containing Sodium Metabisulfite (1%) .

    • Reasoning: Acid stops the alkaline hydrolysis; Metabisulfite neutralizes residual peroxide instantly to stop the reaction clock.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters Atlantis T3),

      
      .
      
    • Mobile Phase: A: 20mM Ammonium Acetate; B: Acetonitrile. Gradient 10% B

      
       90% B.
      
    • Detection: PDA at

      
       (approx. 500 nm for Red, check specific batch).
      
Troubleshooting Decision Tree

Troubleshooting Start Issue: Unstable Color in Mixture CheckpH Check pH of Mix (Is it > 10.0?) Start->CheckpH CheckMetal Check Metal Ions (Is EDTA present?) CheckpH->CheckMetal No ActionBuffer Action: Adjust Alkalizer Use NH4OH/NH4Cl Buffer CheckpH->ActionBuffer Yes CheckOx Check Oxidant Strength (Is it > 20 Vol?) CheckMetal->CheckOx Yes ActionChelate Action: Add 0.2% EDTA Check Water Source CheckMetal->ActionChelate No ActionEncap Action: Encapsulate Dye or Lower Peroxide CheckOx->ActionEncap Yes

Figure 2: Logical fault-finding tree for HC Red 16 instability.

FAQ: Frequently Asked Questions

Q1: Can I use Ascorbic Acid (Vitamin C) to stabilize HC Red 16 in the mixture? A: No. While Ascorbic Acid is an antioxidant, in an alkaline peroxide system, it acts as a "pro-oxidant" initially, rapidly degrading the peroxide and altering the pH. Instead, use Erythorbic Acid (0.1–0.3%) which has slower kinetics, or rely on chelating agents to prevent radical generation.

Q2: Why does the mixture turn yellow after 45 minutes? A: This indicates the destruction of the nitro-amine chromophore. The "Red" comes from the specific conjugation length. When the allyl group is oxidized (epoxidized), the conjugation is interrupted, shifting the absorption spectrum toward lower wavelengths (Yellow/Orange). This is irreversible.

Q3: Is HC Red 16 compatible with MEA (Monoethanolamine)? A: MEA is less volatile than Ammonia but can create a "drift" in pH over time. HC Red 16 is more stable in Ammonia systems because the pH drops slightly as ammonia evaporates, whereas MEA systems can maintain a high pH, sustaining the stress on the dye molecule.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[3] Opinion on HC Red No. 16. SCCS/1370/10. European Commission.[2][4]

  • European Parliament and Council. (2009). Regulation (EC) No 1223/2009 on cosmetic products. (Annex II: Prohibited Substances).

  • National Institutes of Health (NIH). (2021). Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography.

  • Burnett, C. et al. (1988). Final Report on the Safety Assessment of HC Red No. 1, HC Red No. 3, HC Red No. 16... Journal of the American College of Toxicology. (Contextual grounding for Nitro dye chemistry).

Sources

Validation & Comparative

Navigating the Safety Landscape of Red Hair Dyes: A Comparative Analysis of SCCS Opinions on HC Red No. 16 and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive for Researchers and Drug Development Professionals

The selection of a hair coloring agent is a critical decision in the development of cosmetic products, balancing vibrant and lasting color with consumer safety. The European Commission's Scientific Committee on Consumer Safety (SCCS) plays a pivotal role in this landscape, providing rigorous scientific opinions on the safety of cosmetic ingredients. This guide offers an in-depth comparison of the SCCS's assessment of HC Red No. 16 (Colipa B114) and its alternatives, providing a critical resource for researchers, scientists, and drug development professionals.

The Gatekeeper of Cosmetic Safety: Understanding the Role of the SCCS

In the Spotlight: The SCCS Opinion on HC Red No. 16

A Comparative Look: Alternative Red Hair Dyes Under SCCS Scrutiny

The SCCS has evaluated several other red hair dye ingredients that serve as alternatives to HC Red No. 16. This section provides a comparative analysis of their safety profiles based on the respective SCCS opinions.

HC Red No. 3 (Colipa B50)

The SCCS has issued opinions on HC Red No. 3, with the assessment considering its use in both non-oxidative and oxidative hair dye formulations. In its opinion SCCS/1293/10, the committee concluded that HC Red No. 3 is safe for use as a non-oxidative hair dye at a maximum on-head concentration of 3.0%, with the caveat of its sensitizing potential.[2] It is classified as an extreme contact sensitizer in the Guinea Pig Maximisation Test (GPMT) and a strong sensitizer in the Local Lymph Node Assay (LLNA).[2] The SCCS also highlighted that as a secondary amine, HC Red No. 3 is susceptible to nitrosation and should not be used with nitrosating agents, and the nitrosamine content should be below 50 ppb.[2]

HC Red No. 17 (Colipa B120)

In its revised opinion of December 15, 2015 (SCCS/1558/15), the SCCS deemed HC Red No. 17 safe for use in non-oxidative hair coloring products at concentrations up to 0.5%.[3][4] This opinion was based on a comprehensive data set that allowed the SCCS to establish a sufficient margin of safety for this specific use condition.

Basic Red 51 (Colipa B116)

The SCCS adopted its opinion on Basic Red 51 on March 22, 2011 (SCCS/1332/10). The committee concluded that further data was required to finalize the safety assessment.[5] Specifically, the SCCS noted that the stability of Basic Red 51 in typical hair dye formulations had only been studied for 24 hours and that its stability in an oxidative environment had not been demonstrated.[5]

Basic Red 76 (Colipa C8)

In its opinion from March 22, 2011 (SCCS/1385/10), the SCCS concluded that Basic Red 76, containing up to 18% methyl sulfate, does not pose a risk to consumer health when used as a non-oxidative hair dye with a maximum on-head concentration of 2.0%.[6] However, the committee noted that the provided sensitization data was from a study using a concentration too low for intradermal induction, and the percutaneous absorption studies were inadequate as the test concentrations were well below the intended use concentration.[7]

At a Glance: Comparative Safety Profile of Red Hair Dyes

Ingredient SCCS Opinion No. Conclusion Maximum Safe Concentration Key Concerns
HC Red No. 16 SCCS/1341/10Poses a risk to consumer healthNot established as safeLow margin of safety
HC Red No. 3 SCCS/1293/10Safe for use with restrictions3.0% (non-oxidative)Extreme sensitizing potential, nitrosation risk
HC Red No. 17 SCCS/1558/15Safe for use0.5% (non-oxidative)None specified in the conclusion
Basic Red 51 SCCS/1332/10Insufficient data for conclusionNot establishedStability in formulation and oxidative environment
Basic Red 76 SCCS/1385/10Safe for use with data gaps2.0% (non-oxidative)Inadequate sensitization and percutaneous absorption data

Experimental Protocols: A Look into the SCCS's Data Requirements

The SCCS's safety assessments are based on a battery of toxicological tests conducted according to internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). The following are examples of key experimental protocols frequently referenced in the SCCS opinions for hair dyes:

  • Acute Oral Toxicity: Typically conducted following OECD Test Guideline 401 or 420, this study determines the short-term toxicity of a substance after a single oral dose.

  • Skin Irritation/Corrosion: Following OECD Test Guideline 404 or 439 (in vitro), this test assesses the potential of a substance to cause reversible or irreversible skin inflammation.

  • Eye Irritation/Corrosion: OECD Test Guideline 405 or in vitro alternatives like 437 and 492 are used to evaluate the potential for a substance to cause damage to the eye.

  • Skin Sensitization: The Local Lymph Node Assay (LLNA) (OECD TG 429) or the Guinea Pig Maximisation Test (GPMT) (OECD TG 406) are the standard methods to assess the allergic contact sensitization potential of a substance.[2]

  • Dermal/Percutaneous Absorption: OECD Test Guideline 428 or 427 (in vivo) are used to determine the rate and extent to which a substance is absorbed through the skin.

  • Mutagenicity/Genotoxicity: A battery of tests is required, including a bacterial reverse mutation test (Ames test, OECD TG 471) and an in vitro mammalian cell gene mutation test (OECD TG 476) or an in vitro micronucleus test (OECD TG 487). In case of positive in vitro findings, in vivo studies like the mammalian erythrocyte micronucleus test (OECD TG 474) are necessary.

  • Repeated Dose Toxicity: A 90-day oral toxicity study (OECD TG 408) is typically required to assess the effects of repeated exposure to a substance. The No-Observed-Adverse-Effect-Level (NOAEL) derived from this study is a critical parameter for the risk assessment.

Visualizing the Chemical Landscape and Assessment Workflow

To better understand the compounds and the evaluation process, the following diagrams are provided.

Sources

Mutagenicity Profile: 4-(N-Allylamino)-3-nitroaniline (HC Red No. 16)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mutagenicity profile of 4-(N-Allylamino)-3-nitroaniline , chemically known in the cosmetic industry as HC Red No. 16 .

A Comparative Technical Guide for Safety Assessment

Executive Summary & Critical Safety Alert

4-(N-Allylamino)-3-nitroaniline (CAS: 160219-76-1), commonly referred to as HC Red No. 16 , is a semi-permanent (direct) nitro-dye used in hair coloring formulations. Unlike many of its structural analogs (e.g., HC Red No. 3), this compound has been flagged with significant safety concerns by regulatory bodies, including the Scientific Committee on Consumer Safety (SCCS) in the EU.

  • Core Finding: The compound exhibits a positive mutagenic response in Salmonella typhimurium (Ames Test), particularly in frameshift strains (TA98).

  • Regulatory Status: The SCCS has concluded that the use of HC Red No. 16 poses a risk to the consumer due to a low margin of safety and genotoxic potential.

  • differentiation: The presence of the allylamino group, combined with the nitro moiety, creates a "double structural alert," potentially facilitating both nitroreduction-mediated DNA binding and epoxide formation.

Chemical Identity & Structural Alerts

ParameterDetail
Chemical Name 4-(N-Allylamino)-3-nitroaniline
INCI / Common Name HC Red No. 16
CAS Number 160219-76-1
Chemical Class Nitro-substituted aromatic amine (Nitroaniline)
Molecular Formula C

H

N

O

Structural Alerts 1. Nitro Group (-NO

):
Precursor to reactive hydroxylamines via nitroreduction.2. Allyl Group (-CH

-CH=CH

):
Potential for metabolic activation to a reactive epoxide.

Mechanistic Insight: The Dual-Activation Hypothesis

The mutagenicity of 4-(N-Allylamino)-3-nitroaniline is likely driven by two distinct metabolic pathways, distinguishing it from simpler nitroanilines.

Pathway A: Nitroreduction (Standard Nitroarene Toxicity)

Like 4-nitroaniline, the nitro group at position 3 is subject to enzymatic reduction by bacterial nitroreductases (or mammalian S9 enzymes). This yields a N-hydroxyarylamine , which can undergo O-acetylation to form a highly electrophilic nitrenium ion . This ion covalently binds to the C8 position of Guanine in DNA, causing frameshift mutations.

Pathway B: Allylic Epoxidation (Enhanced Toxicity)

The N-allyl substituent introduces a site for oxidation by Cytochrome P450 (CYP) enzymes. This can generate an epoxide intermediate, a direct-acting alkylating agent capable of forming DNA adducts independent of the nitro-group mechanism.

Visualization: Metabolic Activation Pathways

MetabolicPathways Parent 4-(N-Allylamino)-3-nitroaniline (Parent Compound) NitroRed Nitroreductase (Bacterial/S9) Parent->NitroRed Pathway A CYP CYP450 Oxidation Parent->CYP Pathway B Hydroxylamine N-Hydroxyarylamine (Intermediate) NitroRed->Hydroxylamine Nitrenium Arylnitrenium Ion (Electrophile) Hydroxylamine->Nitrenium O-Acetylation DNA_Adduct DNA Adduct Formation (Mutagenesis) Nitrenium->DNA_Adduct C8-Guanine Binding Epoxide Allylic Epoxide (Alkylating Agent) CYP->Epoxide Epoxide->DNA_Adduct Alkylation

Figure 1: Dual metabolic activation pathways for HC Red No. 16 leading to genotoxicity.

Comparative Analysis: HC Red 16 vs. Alternatives

This table compares HC Red 16 with its structural analogs to highlight why it presents a higher risk profile.

FeatureHC Red No. 16 (Subject)HC Red No. 3 (Alternative)4-Nitroaniline (Parent Base)
Structure 4-Allylamino-3-nitro4-(2-Hydroxyethyl)amino-2-nitro4-Amino-1-nitrobenzene
Ames Test (TA98) Positive (+/- S9)Positive (Weak/Equivocal)Positive (with S9)
Ames Test (TA100) PositiveGenerally NegativeVariable
SCCS Opinion Unsafe / Risk (SCCS/1311/10)Safe (with limits, e.g., <3%)Toxic (Not used in cosmetics)
Genotoxicity Mechanism Nitroreduction + Epoxidation Nitroreduction onlyNitroreduction only
In Vivo Genotoxicity Equivocal/Positive data existsNegative in key assaysNegative in some models

Key Insight: The substitution of the inert hydroxyethyl group (in HC Red 3) with the reactive allyl group (in HC Red 16) is the likely driver for the enhanced mutagenic potency and the unfavorable safety ruling.

Experimental Protocol: Optimized Ames Test

To accurately assess the mutagenicity of nitro-allylamines, standard protocols must be modified to ensure adequate metabolic activation of the nitro group.

Protocol Overview
  • Assay Type: Salmonella typhimurium/Microsome Reverse Mutation Assay (OECD 471).

  • Strains:

    • TA98: Detects frameshifts (critical for nitroarenes).

    • TA100: Detects base-pair substitutions (critical for epoxides).

    • TA1538: Optional, highly sensitive to nitro-frameshifts.

  • Metabolic Activation: Rat Liver S9 (Aroclor-1254 induced), 10% v/v in cofactor mix.

Step-by-Step Workflow
  • Preparation of Test Article:

    • Dissolve HC Red No. 16 in DMSO (dimethyl sulfoxide). Ensure fresh preparation to prevent spontaneous oxidation of the allyl group.

    • Prepare 5 concentrations (e.g., 15, 50, 150, 500, 1500, 5000 µ g/plate ).

  • Pre-Incubation Method (Critical Step):

    • Why? Nitro-compounds often require extended contact time with S9 for reduction.

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).

    • Incubate at 37°C for 20-30 minutes with shaking before adding top agar.

  • Plating:

    • Add 2.0 mL molten top agar (containing traces of Histidine/Biotin).

    • Pour onto Minimal Glucose Agar plates.

  • Incubation & Scoring:

    • Incubate plates at 37°C for 48-72 hours.

    • Count revertant colonies (His+).

  • Validation Criteria:

    • Positive Control (S9-): 4-Nitro-o-phenylenediamine (TA98).

    • Positive Control (S9+): 2-Aminoanthracene (General) or Benzo[a]pyrene.

    • Result: A dose-dependent increase >2-fold over solvent control indicates mutagenicity.

Visualization: Experimental Workflow

AmesWorkflow Start Test Compound (HC Red 16 in DMSO) PreInc Pre-Incubation (20-30 mins @ 37°C) *Critical for Nitro-reduction* Start->PreInc Strains Salmonella Strains (TA98, TA100, TA1535) Strains->PreInc Activation S9 Mix (10%) (Metabolic Activation) Activation->PreInc Plating Add Top Agar & Pour (Minimal Glucose Plates) PreInc->Plating Incubation Incubation (48-72h @ 37°C) Plating->Incubation Count Score Revertant Colonies (Calculate Mutagenic Ratio) Incubation->Count

Figure 2: Optimized Ames test workflow emphasizing the pre-incubation step for nitro-compounds.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[1][2] Opinion on HC Red No. 16. SCCS/1311/10.[1] European Commission.[3]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.

  • Chung, K. T., et al. (2011). Mutagenicity and toxicity of the nitro-aromatic compounds. Journal of Environmental Science and Health, Part C, 29(4).

  • European Commission. (2016). CosIng: Cosmetic Ingredient Database - HC Red No. 16.

Sources

A Comparative Genotoxic Profile of Hair Dyes HC Red No. 16 and HC Red No. 3

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of cosmetic ingredient safety, particularly for hair dyes, a thorough assessment of genotoxicity is paramount. Genotoxic compounds, which can damage DNA and chromosomes, present a potential risk for long-term health effects. This guide provides a detailed, data-driven comparison of the genotoxic profiles of two commonly used hair dye ingredients: HC Red No. 16 and HC Red No. 3. The analysis is based on comprehensive safety evaluations by the European Scientific Committee on Consumer Safety (SCCS) and established OECD guidelines for chemical testing.

The Foundation of Safety: Understanding Genotoxicity Assessment

Before delving into the specifics of each compound, it is crucial to understand the standard battery of tests used to evaluate genotoxic potential. No single test can detect all types of genetic damage; therefore, a weight-of-evidence approach is employed, typically including:

  • Gene Mutation Assays: The bacterial reverse mutation test, or Ames test (OECD TG 471) , is a primary screening tool. It uses various strains of bacteria (e.g., Salmonella typhimurium) to detect a chemical's ability to cause point mutations.

  • Mammalian Cell Gene Mutation Assays: Tests like the Mouse Lymphoma Assay (MLA, OECD TG 476) assess for gene mutations in mammalian cells, providing data more directly relevant to human health.

  • Chromosomal Damage Assays (In Vitro): The in vitro Micronucleus Test (OECD TG 487) and the in vitro Chromosomal Aberration Assay (OECD TG 473) evaluate a substance's potential to cause larger-scale damage to chromosome structure or number in cultured mammalian cells.

  • Chromosomal Damage Assays (In Vivo): The in vivo Erythrocyte Micronucleus Test (OECD TG 474) is a critical follow-up test. It assesses chromosomal damage in the bone marrow of living animals, providing insight into the compound's effects within a whole biological system, including its metabolism and distribution.

A key aspect of in vitro testing is the inclusion of a metabolic activation system (usually a rat liver fraction known as S9). This mimics the metabolic processes that occur in the human liver, which can sometimes convert a non-genotoxic substance into a genotoxic one.

Comparative Analysis: HC Red No. 16 vs. HC Red No. 3

The genotoxicity data for both compounds, as reviewed by the SCCS, reveals distinct profiles. While both show evidence of mutagenicity in the initial Ames test, their activity in subsequent, more complex assays diverges significantly.

Genotoxicity EndpointTest SystemHC Red No. 16HC Red No. 3
Gene Mutation Ames Test (OECD 471)Positive (in TA98 & TA1537, with and without S9)Positive (in TA98 & TA1537, with and without S9)
Gene Mutation Mouse Lymphoma Assay (OECD 476)Positive (with and without S9)Negative
Chromosomal Damage In Vitro Micronucleus Test (OECD 487)Positive (in human lymphocytes)Equivocal/Not a key finding in SCCS conclusion
Chromosomal Damage In Vivo Micronucleus Test (OECD 474)Negative Negative
Overall SCCS Conclusion Poses a risk to the consumer due to a low margin of safety.[1]Does not pose a risk to the health of the consumer (apart from sensitising potential).[2]

In-Depth Protocol: The In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

To provide a practical understanding of how this data is generated, below is a detailed methodology for the in vitro micronucleus test, a key assay for detecting chromosomal damage. A micronucleus is a small, additional nucleus that forms in a cell when a chromosome fragment or a whole chromosome is not incorporated into the main nucleus during cell division, serving as a biomarker for genotoxic events.[3]

Objective: To determine if a test substance induces micronuclei in cultured mammalian cells, with or without an exogenous metabolic activation system (S9).

Step-by-Step Methodology:

  • Cell Culture Preparation:

    • Maintain a healthy, proliferating culture of a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or L5178Y cells) under controlled conditions (37°C, 5% CO2, appropriate humidity).

    • Ensure cells are in the exponential growth phase and have a low background frequency of micronuclei.

  • Dose Range Finding:

    • Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test substance. The highest concentration should induce approximately 50-60% cytotoxicity.

  • Definitive Experiment - Treatment:

    • Seed the cells into culture vessels.

    • Prepare a series of at least three test concentrations of the substance, along with a vehicle (solvent) control and a positive control (a known genotoxic agent).

    • Create two parallel sets of cultures: one with and one without the S9 metabolic activation mix.

    • Short Treatment (3-6 hours): Add the test substance to the cultures (with and without S9). After the exposure period, wash the cells and replace with fresh culture medium.

    • Extended Treatment (1.5-2 normal cell cycles): Add the test substance to cultures without S9 only.

  • Cell Harvest:

    • Add a cytokinesis-blocking agent (e.g., Cytochalasin B) to the cultures at a time that allows for one cell division to occur after the start of treatment. This results in binucleated cells, making micronucleus scoring more accurate.

    • Harvest the cells at a time equivalent to 1.5-2 normal cell cycle lengths after the beginning of treatment.

  • Slide Preparation and Staining:

    • Treat cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells using a suitable fixative (e.g., methanol:acetic acid).

    • Drop the cell suspension onto clean microscope slides and allow to air dry.

    • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI) to visualize the main nuclei and micronuclei.

  • Microscopic Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Score according to established criteria (e.g., size, shape, and separation from the main nucleus).

    • Calculate the frequency of micronucleated binucleated cells for each treatment group and control.

  • Data Interpretation:

    • A result is considered positive if there is a concentration-related increase in the frequency of micronucleated cells, or if a statistically significant increase is observed at one or more concentrations. The result must be reproducible.

Experimental Workflow: In Vitro Micronucleus Test

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_process Phase 3: Processing & Analysis cell_culture 1. Maintain Healthy Mammalian Cell Culture dose_find 2. Dose Range-Finding (Cytotoxicity Assay) cell_culture->dose_find treat_s9 3a. Treat Cells with Test Substance (+S9 Mix) dose_find->treat_s9 treat_nos9 3b. Treat Cells with Test Substance (-S9 Mix) dose_find->treat_nos9 controls Include Vehicle & Positive Controls cyto_b 4. Add Cytochalasin B (Block Cytokinesis) treat_s9->cyto_b treat_nos9->cyto_b harvest 5. Harvest Cells cyto_b->harvest slide_prep 6. Prepare & Stain Slides harvest->slide_prep score 7. Microscopic Scoring (Count Micronuclei) slide_prep->score data_analysis data_analysis score->data_analysis 8. Statistical Analysis & Interpretation

Caption: Workflow for the in vitro Micronucleus Assay.

Mechanistic Considerations and Expert Summary

The diverging results between the two compounds highlight a critical principle in toxicology: the difference between in vitro potential and in vivo reality.

HC Red No. 3: This compound demonstrates mutagenic potential in the Ames test, a sensitive assay for detecting point mutations in bacteria.[1] However, this effect is not replicated in mammalian cell assays for gene mutation or, most importantly, in the in vivo micronucleus test.[4] This pattern suggests that the mammalian metabolism, distribution, and DNA repair mechanisms present in a whole animal are sufficient to mitigate the genotoxic potential observed in the simpler bacterial system. The SCCS, therefore, concludes that based on the weight of evidence, HC Red No. 3 is not considered to be genotoxic in vivo.[1]

HC Red No. 16: In contrast, HC Red No. 16 shows a more consistent and concerning pattern of genotoxicity across multiple in vitro assays. It is positive not only in the Ames test but also in the mouse lymphoma assay (detecting mammalian gene mutation) and the in vitro micronucleus test (detecting chromosomal damage). This indicates that the compound can induce multiple types of genetic damage in mammalian cells directly. Although the in vivo micronucleus test was negative, the strong and consistent positive findings across the in vitro battery led the SCCS to adopt a more cautious stance. The committee concluded that the use of HC Red No. 16 poses a risk to consumer health, likely due to the weight of the positive in vitro data suggesting a clear genotoxic potential that may not be entirely mitigated in vivo under all exposure conditions.[1]

Potential Role of Metabolic Activation

G substance Parent Compound (e.g., HC Red) s9 Metabolic Activation (e.g., Liver S9 Mix) substance->s9 metabolite Reactive Metabolite s9->metabolite dna Cellular DNA metabolite->dna damage DNA Adducts & Damage dna->damage

Caption: Simplified metabolic activation pathway.

Conclusion

Based on the available scientific data evaluated by the SCCS, HC Red No. 16 exhibits a more significant genotoxic potential than HC Red No. 3 . The concern for HC Red No. 16 is driven by consistent positive results across a range of in vitro assays that assess both gene mutation and chromosomal damage in mammalian cells. While HC Red No. 3 shows activity in the bacterial Ames test, the lack of confirmatory findings in subsequent mammalian and in vivo tests provides a greater degree of confidence in its safety under specified use conditions.

For researchers and drug development professionals, this comparison underscores the necessity of a comprehensive testing battery and a weight-of-evidence approach in safety assessment. It demonstrates that initial positive signals in screening assays must be contextualized with data from more complex biological systems to accurately predict human risk.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red n° 3 (B50) - SCCS/1293/10. [Link]

  • CosmeticsDesign-Europe.com. (2010). Red hair dye ingredient poses risk, says EU scientific committee. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). SCIENTIC COMMITTEE ON CONSUMER SAFETY (SCCS) Request for a scientific opinion: HC Red No. 3 (CAS 2871-01-4) submission III (B050). [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). HC Red 3 and HC Red 7: Human health tier II assessment. [Link]

  • Wikipedia. Micronucleus test. [Link]

Sources

A Comparative Guide to the In Vitro Micronucleus Test: Evaluating the Genotoxicity of HC Red No. 16

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: HC Red No. 16 and the Imperative of Genotoxicity Testing

HC Red No. 16, chemically known as N-(2-nitro-4-aminophenyl)-allylamine, is an ingredient used in both oxidative and non-oxidative hair dye formulations[1]. Before any chemical is approved for use in consumer products, its potential to damage genetic material (genotoxicity) must be rigorously evaluated. Genotoxic compounds can induce mutations or chromosomal damage, which may lead to cancer or developmental defects.

The In Vitro Micronucleus Test (OECD 487): A Mechanistic Overview

The in vitro micronucleus test is a globally accepted method for assessing chromosomal damage, standardized under the Organisation for Economic Co-operation and Development (OECD) Test Guideline 487. Its success lies in its ability to detect both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause whole chromosome loss).

The Principle:

Micronuclei are small, membrane-bound bodies within the cytoplasm of a cell that contain either lagging chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division (mitosis)[2]. The formation of a micronucleus is a clear indicator of a genotoxic event.

To ensure that only cells that have undergone division are scored, the assay commonly employs a cytokinesis-block method. Cytochalasin B, an actin polymerization inhibitor, is added to the cell culture. This allows the nucleus to divide but prevents the final step of cell separation (cytokinesis), resulting in binucleated cells. Scoring micronuclei exclusively in these binucleated cells provides a reliable measure of damage that occurred during the preceding mitosis.

Detailed Experimental Protocol (Following OECD 487)

The protocol is designed as a self-validating system, with multiple controls and checks to ensure the reliability of the results.

Step 1: Cell Culture and Maintenance

  • Rationale: The choice of cell line is critical. Commonly used lines like human peripheral blood lymphocytes, TK6, or Chinese Hamster Ovary (CHO) cells are selected for their stable karyotype, good growth characteristics, and well-characterized P53 gene status. P53 proficiency is important as it governs cell cycle checkpoints and DNA repair, providing a more human-relevant model.

  • Procedure: Cells are cultured in an appropriate medium under controlled conditions (37°C, 5% CO₂, humidity) to ensure they are in a state of logarithmic growth, which is essential for detecting division-related damage.

Step 2: Dose Range Finding

  • Rationale: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance. The highest concentration should induce some toxicity but not so much that it prevents cell division, as this would preclude the formation of micronuclei.

  • Procedure: Cells are exposed to a wide range of concentrations for the intended exposure duration. Cytotoxicity is measured, often by assessing the reduction in cell proliferation or viability. The top concentration for the main experiment is typically set to induce approximately 50-60% cytotoxicity.

Step 3: Main Experiment Exposure

  • Rationale: The experiment is conducted both with and without an external metabolic activation system, typically a liver fraction from Aroclor-1254 induced rats, known as S9 mix. This is crucial because some substances (pro-mutagens) only become genotoxic after being metabolized by liver enzymes.

  • Procedure:

    • Short Treatment (3-6 hours): Performed with and without S9 mix. After exposure, the test substance is washed out, and fresh medium is added.

    • Long Treatment (approx. 1.5-2.0 normal cell cycles): Performed without S9 mix. This allows for the detection of compounds that may require longer interaction times or interfere with later stages of the cell cycle.

Step 4: Cytokinesis Block & Cell Harvest

  • Rationale: As described earlier, Cytochalasin B is added at a specific time point to block cytokinesis and allow for the accumulation of binucleated cells.

  • Procedure: Following the treatment period, Cytochalasin B is added. The total culture time is set to allow for approximately 1.5 to 2.0 normal cell cycles to pass from the beginning of the treatment. Cells are then harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).

Step 5: Slide Preparation and Staining

  • Rationale: Proper slide preparation and staining are essential for accurately visualizing and scoring the micronuclei.

  • Procedure: Harvested cells are treated with a hypotonic solution to swell the cytoplasm, followed by fixation. The cell suspension is then dropped onto microscope slides and stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

Step 6: Scoring and Data Analysis

  • Rationale: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

  • Procedure: At least 2000 binucleated cells per concentration are scored blindly for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to confirm that the cells have undergone division. A result is considered positive if a statistically significant, dose-related increase in micronucleated cells is observed, and the results fall outside the distribution of the historical negative control data.

Visualizing the Workflow

OECD487_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Main Experiment cluster_analysis Phase 3: Analysis cell_culture 1. Cell Culture (e.g., TK6, CHO) dose_find 2. Dose-Range Finding (Determine Cytotoxicity) cell_culture->dose_find treatment 3. Treatment with HC Red No. 16 dose_find->treatment with_s9 Short Exposure (+S9 mix) treatment->with_s9 without_s9_short Short Exposure (-S9 mix) treatment->without_s9_short without_s9_long Long Exposure (-S9 mix) treatment->without_s9_long cyto_b 4. Add Cytochalasin B (Block Cytokinesis) with_s9->cyto_b without_s9_short->cyto_b without_s9_long->cyto_b harvest 5. Cell Harvest & Slide Preparation cyto_b->harvest scoring 6. Microscopic Scoring (≥2000 Binucleated Cells) harvest->scoring report 7. Data Analysis & Final Report scoring->report

Sources

Navigating the Regulatory Landscape of a Key Pharmaceutical Intermediate: A Comparative Guide to CAS 401566-79-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the regulatory status of chemical intermediates is a critical consideration. This guide provides a comprehensive overview of the regulatory landscape for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a key building block in the production of certain antidiabetic drugs. We will also delve into a comparative analysis of its application in established synthetic pathways versus alternative approaches, offering valuable insights for researchers and drug development professionals.

Clarification of Chemical Abstract Service (CAS) Number

It is important to first address a point of potential confusion regarding the Chemical Abstract Service (CAS) number for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. While the topic specifies CAS 160219-76-1, extensive database searches consistently indicate that the correct and actively referenced CAS number for this compound is 401566-79-8 . CAS 160219-76-1 appears to be an outdated or incorrect identifier. Therefore, this guide will focus on the regulatory and scientific information associated with the correct CAS number, 401566-79-8.

Regulatory Status and Hazard Profile

A thorough review of major international chemical regulatory databases reveals no specific bans or restrictions on the production or use of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS 401566-79-8).

  • European Chemicals Agency (ECHA) : This substance is not listed on the REACH Regulation's list of restricted substances (Annex XVII) or the Candidate List of substances of very high concern for Authorisation.[1] The ECHA C&L Inventory provides harmonized classification and labeling, indicating that the substance is associated with skin and eye irritation.

  • U.S. Environmental Protection Agency (EPA) : There are no specific regulations or significant new use rules (SNURs) under the Toxic Substances Control Act (TSCA) for this chemical.[1]

The safety data for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine indicates that it is a solid with a melting point of approximately 107-111°C.[2] It is soluble in organic solvents like ethanol and DMSO, but only slightly soluble in water.[3] Standard handling precautions for a chemical intermediate of this nature are advised, including the use of personal protective equipment to avoid skin and eye contact.[1]

Role in Pharmaceutical Synthesis: An Intermediate for Teneligliptin

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a crucial intermediate in the synthesis of Teneligliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4][5][6] DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion in a glucose-dependent manner.[7][8]

The synthesis of Teneligliptin generally involves the coupling of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with a proline derivative. The efficiency and purity of this coupling step are critical for the overall yield and quality of the final active pharmaceutical ingredient (API).

Comparative Analysis of Synthetic Pathways

The industrial synthesis of Teneligliptin has evolved to optimize yield, reduce costs, and improve safety and environmental profiles. Below is a comparison of a common synthetic approach utilizing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with an alternative strategy.

This process often involves the reaction of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with a suitably activated L-proline derivative. A notable industrial process describes the stereoselective substitution with a nosyl-protected L-proline methyl ester.[5][6]

Experimental Protocol Outline:

  • Activation of L-proline: L-proline methyl ester is reacted with 2-nitrobenzenesulfonyl chloride to form the nosyl-protected intermediate.

  • Nucleophilic Substitution: The activated proline derivative is then reacted with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine via an SN2-type reaction to form the key substituted intermediate.

  • Deprotection and Amidation: The resulting ester is deesterified, followed by coupling with thiazolidine and subsequent deprotection of the N-Boc group to yield Teneligliptin.[5][6]

Workflow Diagram:

G cluster_0 Pathway 1: Stereoselective Substitution A L-proline methyl ester B Nosyl-protected proline A->B Nosyl protection D Substituted intermediate ester B->D SN2 reaction C 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine C->D E Carboxylic acid derivative D->E Deesterification F Teneligliptin E->F Amidation & Deprotection

Caption: Synthetic workflow for Teneligliptin via stereoselective substitution.

Some patented processes describe alternative routes that may circumvent the use of certain intermediates or activating groups. For instance, a process could involve the reductive amination of a piperazine derivative with a proline precursor containing a ketone.[9] This approach can sometimes offer advantages in terms of atom economy and avoiding the use of hazardous reagents.

Experimental Protocol Outline:

  • Preparation of Proline Ketone: An appropriate L-proline derivative is oxidized to form a ketone at the 4-position.

  • Reductive Amination: The proline ketone is reacted with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the desired diastereomer.

  • Final Steps: Subsequent coupling and deprotection steps yield the final Teneligliptin product.

Workflow Diagram:

G cluster_1 Alternative Pathway: Reductive Amination G L-proline derivative H Proline ketone G->H Oxidation J Coupled intermediate H->J Reductive Amination I 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine I->J K Teneligliptin J->K Further processing

Caption: Alternative synthetic workflow for Teneligliptin using reductive amination.

Performance Data Comparison
ParameterPathway 1 (Stereoselective Substitution)[5][6]Alternative Pathway (Reductive Amination)[9]
Overall Yield 37-39%Data not consistently reported, can be variable
Purity of Intermediate High, with good control of diastereomersMay require more rigorous purification
Key Reagents Nosyl chloride, SN2 reaction conditionsSodium triacetoxyborohydride
Advantages Well-established, scalable, good stereocontrolPotentially fewer steps, avoids certain hazardous reagents
Disadvantages Use of nosyl group, multi-step processCan have challenges with stereoselectivity
Alternatives in DPP-4 Inhibitor Synthesis

The broader field of DPP-4 inhibitor development provides a wider context for alternatives. While 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is specific to Teneligliptin, other "gliptins" utilize different heterocyclic building blocks.[10][11][12]

  • Sitagliptin: Employs a triazolopiperazine core.

  • Vildagliptin: Features a pyrrolidine-based structure.

  • Linagliptin: Incorporates a xanthine scaffold.

The choice of these core structures is driven by the desire to achieve high potency and selectivity for the DPP-4 enzyme while maintaining favorable pharmacokinetic properties. Research in this area continues to explore novel heterocyclic systems as potential DPP-4 inhibitors.[10][11]

Conclusion

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS 401566-79-8) remains a key, unregulated intermediate in the synthesis of the important antidiabetic drug Teneligliptin. While no direct regulatory bans or restrictions are in place, its use is governed by standard industrial safety and handling protocols. The established synthetic pathways utilizing this intermediate are efficient and scalable, although ongoing research into alternative routes and novel DPP-4 inhibitors presents a dynamic landscape for drug development professionals. A thorough understanding of these comparative synthetic strategies is essential for optimizing the production of existing pharmaceuticals and for the design of next-generation therapies.

References

  • Eureka | Patsnap. (2019, October 1).
  • Kumar, N., et al. (2025, August 6). Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities.
  • Semantic Scholar.
  • Echemi. 1-(3-Methyl-1-phenyl-5-pyrazolyl)
  • Teneligliptin Hydrobromide API 906093-29-6. (2026, January 25).
  • Google Patents. (N.D.).
  • Afine Chemicals Limited. CAS No 401566-79-8 1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)
  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • PMC.
  • Abu Khalaf, R., et al. (2020, December 23). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica.
  • BLDpharm. 401566-79-8|1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • Pharmaffiliates. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • ECHA CHEM. (3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine.
  • PMC.
  • Publish. (2024, January 8). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus.
  • EAST CHEMSOURCES LIMITED. 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine.
  • TCI Chemicals. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8.
  • NOAA. PIPERAZINE | CAMEO Chemicals.
  • European Directorate for the Quality of Medicines & HealthCare. Piperazine.

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Safety Operating Guide

Definitive Safety Protocol: Personal Protective Equipment for Handling 4-(N-Allylamino)-3-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-(N-Allylamino)-3-nitroaniline. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this directive is grounded in a conservative assessment of its constituent chemical moieties: the aromatic amine and nitroaromatic functionalities, which are known for their potential toxicity.

Hazard Assessment: A Proactive Stance on Safety

The molecular structure of 4-(N-Allylamino)-3-nitroaniline incorporates both a nitroaniline core and an N-allyl group. The primary hazards are derived from the nitroaniline portion, which is analogous to compounds known for significant toxicity.[1][2]

Potential Hazards Include:

  • Acute Toxicity: Based on data for similar nitroanilines, this compound should be presumed to be toxic if swallowed, inhaled, or in contact with skin.[3][4][5] Aromatic amines are readily absorbed through the skin.[2][6]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver and hematopoietic (blood-forming) system.[3][4][7]

  • Methemoglobinemia: A critical concern with aromatic nitro and amino compounds is their potential to interfere with oxygen transport in the blood, a condition known as methemoglobinemia, leading to cyanosis (blue-colored skin), headaches, and dizziness.[2][8]

  • Irritation: The compound is likely to be an irritant to the eyes, skin, and respiratory system.[9][10]

  • Genetic Defects: Some aromatic amines and nitro compounds are suspected of causing genetic defects or having carcinogenic potential.[2][6][11]

  • Aquatic Toxicity: Many nitroaromatic compounds are harmful to aquatic life with long-lasting effects.[3][5][9]

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment is considered, engineering and administrative controls must be in place. PPE is the last line of defense, intended to protect you when these primary controls cannot eliminate the hazard entirely.

  • Engineering Control (Mandatory): All handling of 4-(N-Allylamino)-3-nitroaniline, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][10]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All users must receive documented training on its potential hazards and these specific handling procedures.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Hand Protection
  • Glove Type: Use chemical-resistant nitrile gloves as a minimum standard.[12]

  • Gloving Technique: Double-gloving is required. Aromatic amines can be absorbed through the skin, and this practice provides a critical barrier against undetected pinholes or rapid permeation.[1][2]

  • Inspection and Disposal: Always inspect gloves for tears or punctures before use. Change gloves immediately if you suspect contamination. Dispose of contaminated gloves as hazardous waste.[3]

Eye and Face Protection
  • Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[9]

  • When handling liquids or performing operations with a risk of splashing, a full-face shield must be worn over the safety goggles.[9]

Body and Foot Protection
  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required to protect skin and personal clothing.[8][12]

  • Apparel: Long pants and closed-toe, chemical-resistant shoes are mandatory at all times in the laboratory.[8][12]

Respiratory Protection
  • The primary respiratory control is the mandatory use of a chemical fume hood.[10]

  • In the rare event that engineering controls might fail or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[10]

Task-Specific PPE Requirements

For clarity, the following table summarizes the minimum PPE for common laboratory tasks.

TaskHand ProtectionEye/Face ProtectionBody & Foot ProtectionPrimary Engineering Control
Storage & Inspection Single Pair Nitrile GlovesSafety GogglesLab Coat, Closed-Toe ShoesGeneral Well-Ventilated Area
Weighing Solid Double-Gloved Nitrile Safety GogglesLab Coat, Closed-Toe ShoesChemical Fume Hood
Preparing Solution Double-Gloved Nitrile Safety Goggles & Face ShieldLab Coat, Closed-Toe ShoesChemical Fume Hood
Reaction Workup Double-Gloved Nitrile Safety Goggles & Face ShieldLab Coat, Closed-Toe ShoesChemical Fume Hood
Waste Disposal Double-Gloved Nitrile Safety GogglesLab Coat, Closed-Toe ShoesChemical Fume Hood

Operational Plan: Step-by-Step Guidance

Workflow for Weighing and Dissolving the Solid Compound
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh paper/boats, flasks, solvent, labels) is present. Line the work surface of the fume hood with disposable bench paper.[8]

  • Don PPE: Don all required PPE as outlined in the table above, ensuring your lab coat is buttoned and goggles are secure.

  • Weighing:

    • Perform all weighing inside the fume hood. Use a balance with a draft shield if available.

    • Carefully transfer the solid compound using a dedicated spatula to minimize the generation of dust.[8]

    • Do not remove the weighed compound from the fume hood until it is securely contained.

  • Dissolving:

    • Slowly add the solvent to the vessel containing the solid compound to prevent splashing.[8]

    • If agitation is needed, cap the container securely before mixing.

  • Post-Handling:

    • Thoroughly decontaminate the spatula and any reusable equipment with a suitable solvent. Collect this solvent rinse as hazardous liquid waste.

    • Wipe down the work surface inside the fume hood. Dispose of the contaminated bench paper and any single-use items (e.g., weigh paper) as solid hazardous waste.[8]

PPE Removal (Doffing) Sequence

Proper removal of PPE is critical to prevent self-contamination.

  • Remove outer gloves.

  • Remove lab coat, turning it inside out as you remove it.

  • Remove face shield (if used).

  • Remove safety goggles.

  • Remove inner gloves, peeling them off without touching the outer surface.

  • Wash hands thoroughly with soap and water.

PPE Selection Flowchart

The following diagram outlines the decision-making process for ensuring adequate protection when working with 4-(N-Allylamino)-3-nitroaniline.

PPE_Decision_Flowchart start Start: Task involving 4-(N-Allylamino)-3-nitroaniline fume_hood Is the task performed entirely inside a certified chemical fume hood? start->fume_hood ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves - Closed-Toe Shoes fume_hood->ppe_base  Yes stop STOP! Do not proceed. Move task into a fume hood. fume_hood->stop No   splash_risk Is there a risk of splashing? ppe_base->splash_risk add_faceshield Add Face Shield over goggles splash_risk->add_faceshield  Yes proceed Proceed with task following safe handling protocols splash_risk->proceed No   add_faceshield->proceed

Caption: Decision flowchart for selecting appropriate PPE.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Disposal Plan

Proper disposal is critical to ensure personnel safety and prevent environmental contamination.[11][14]

  • Waste Segregation: Do not mix waste containing 4-(N-Allylamino)-3-nitroaniline with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[14]

  • Solid Waste: All contaminated solid materials (e.g., gloves, bench paper, weigh paper, contaminated vials) must be collected in a dedicated, clearly labeled hazardous waste container.[8][10]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[3][14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(N-Allylamino)-3-nitroaniline".[10][14]

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste.[14]

References

  • SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • IQSafety. (2024). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Scribd. Aromatic Amines Hazcard Overview. [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • West Liberty University. p-Nitroaniline Safety Data Sheet. [Link]

  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline. [Link]

  • PubMed. (1982). Subchronic oral toxicology of 4-fluoro-3-nitroaniline in the rat. [Link]

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